molecular formula C10H13NO3 B2690206 4-[5-(Oxiran-2-yl)furan-2-yl]morpholine CAS No. 2248325-01-9

4-[5-(Oxiran-2-yl)furan-2-yl]morpholine

Cat. No.: B2690206
CAS No.: 2248325-01-9
M. Wt: 195.218
InChI Key: PHVUBYVUWJHPEC-UHFFFAOYSA-N
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Description

4-[5-(Oxiran-2-yl)furan-2-yl]morpholine is a high-purity heterocyclic building block of significant interest in medicinal chemistry and organic synthesis. This compound is classified as a heterocyclic building block and is a key intermediate for the design and synthesis of novel molecular hybrids and conjugates . Its molecular formula is C10H13NO3, and it has a molecular weight of 195.22 g/mol . The structure features both a morpholine ring and a furan moiety substituted with an oxirane (epoxide) group, making it a versatile precursor for further functionalization. The reactive epoxide ring is particularly susceptible to nucleophilic attack, allowing researchers to easily create more complex architectures by opening the ring with amines, thiols, or other nucleophiles. Heterocyclic compounds containing morpholine and furan subunits are widely utilized in the development of pharmacologically active molecules. The strategic incorporation of multiple heterocycles into a single scaffold, as seen in this compound, is a common strategy in drug discovery to modulate properties like solubility, binding affinity, and metabolic stability . This compound is supplied for research applications such as the exploration of new antibacterial hybrids aimed at overcoming multi-drug resistant bacteria , the development of androgen receptor modulating compounds , and as a specialty synthetic intermediate in catalysis and materials science. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications. It is strictly prohibited for human or animal use.

Properties

IUPAC Name

4-[5-(oxiran-2-yl)furan-2-yl]morpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO3/c1-2-10(11-3-5-12-6-4-11)14-8(1)9-7-13-9/h1-2,9H,3-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHVUBYVUWJHPEC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=CC=C(O2)C3CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

5-morpholinofuran-2-yl epoxide derivatives overview

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides an in-depth analysis of 5-morpholinofuran-2-yl epoxide derivatives , a specialized class of chemical entities situated at the intersection of heterocyclic synthesis and metabolic toxicology.[1]

Executive Summary for Researchers: 5-morpholinofuran-2-yl derivatives are primarily investigated in two contexts:

  • Synthetic Intermediates: As precursors for complex scaffolds via the Achmatowicz reaction or oxidative ring-opening, yielding functionalized pyranones or cyclopentenones.[1]

  • Pharmacological "Warheads" & Toxicology: The furan-epoxide moiety is a highly reactive electrophile.[1] While it can serve as a covalent inhibitor in drug design, it is more frequently studied as a toxic metabolic intermediate (bioactivation) responsible for hepatotoxicity via DNA/protein alkylation.

PART 1: STRUCTURAL & MECHANISTIC OVERVIEW

The Core Moiety

The structure consists of a furan ring substituted at the C5 position with a morpholine ring (enhancing aqueous solubility and bioavailability) and an epoxide functionality, typically generated at the C2-C3 or C4-C5 bond of the furan ring.

  • Chemical Stability: Furan epoxides are notoriously unstable. They rapidly undergo ring-opening to form cis-enediones (reactive electrophiles).[1] Therefore, "derivatives" in this context often refers to:

    • Trapped Adducts: Stable products formed by reacting the transient epoxide with nucleophiles (amines, thiols).

    • Metabolic Metabolites: Downstream products identified during ADME (Absorption, Distribution, Metabolism, Excretion) profiling.

Mechanism of Action: The "Push-Pull" Reactivity

The morpholine nitrogen acts as an electron-donating group (EDG), increasing the electron density of the furan ring. This makes the furan highly susceptible to oxidation (e.g., by Cytochrome P450 enzymes or chemical oxidants like DMDO).

Pathway: Oxidative Bioactivation[1]
  • Epoxidation: CYP450 (specifically CYP2E1 or CYP3A4) oxidizes the furan double bond.

  • Ring Opening: The resulting epoxide is highly strained and rearranges to a cis-butene-1,4-dial (or similar enedione).[1]

  • Alkylation: This unsaturated aldehyde attacks cellular nucleophiles (Glutathione, DNA bases, Lysine residues), leading to either detoxification or cytotoxicity.

MetabolicActivation Substrate 5-Morpholinofuran Derivative CYP CYP450 Oxidation (Bioactivation) Substrate->CYP Epoxide Furan Epoxide (Transient Intermediate) CYP->Epoxide + [O] Enedione Cis-Enedione (Reactive Electrophile) Epoxide->Enedione Ring Opening Adduct_DNA DNA Alkylation (Genotoxicity) Enedione->Adduct_DNA + DNA (Guanine) Adduct_GSH GSH Conjugate (Detoxification) Enedione->Adduct_GSH + Glutathione (GST)

Figure 1: The metabolic fate of 5-morpholinofuran derivatives.[1] The epoxide is the critical "switch" between detoxification and toxicity.

PART 2: EXPERIMENTAL PROTOCOLS

Synthesis of 5-Morpholinofuran-2-yl Precursors

Before studying the epoxide, one must synthesize the parent morpholinofuran.[1] This protocol uses a palladium-catalyzed Buchwald-Hartwig coupling or nucleophilic substitution on 5-bromo-2-furaldehyde.[1]

Protocol: Morpholine-Furan Coupling [1]

  • Reagents: 5-bromo-2-furaldehyde (1.0 eq), Morpholine (1.2 eq),

    
     (2.0 eq), DMF (Solvent).
    
  • Procedure:

    • Dissolve 5-bromo-2-furaldehyde in anhydrous DMF under

      
       atmosphere.
      
    • Add Potassium Carbonate and Morpholine.

    • Heat to 80°C for 4-6 hours. Monitor via TLC (Hexane:EtOAc 7:3).

    • Workup: Dilute with water, extract with EtOAc (3x). Wash organic layer with brine. Dry over

      
      .
      
    • Purification: Flash column chromatography on silica gel.

Chemical Generation & Trapping of the Epoxide

Direct isolation of the epoxide is difficult due to instability. The standard research method is in situ generation followed by immediate trapping (Achmatowicz condition).

Protocol: Oxidative Ring Expansion (Achmatowicz)

  • Objective: To convert the furan into a functionalized dihydropyranone using the epoxide intermediate.

  • Reagents: 5-morpholinofuran-2-yl carbinol derivative, m-CPBA (meta-Chloroperoxybenzoic acid) or NBS (N-Bromosuccinimide).[1]

  • Oxidation: Dissolve substrate in

    
     at 0°C. Add m-CPBA (1.1 eq) dropwise.
    
  • Epoxide Formation: The reaction passes through the oxiranyl-furan intermediate.[1]

  • Rearrangement: Allow to warm to Room Temp. The epoxide hydrolyzes/rearranges to the 6-hydroxy-2H-pyran-3(6H)-one scaffold.[1]

  • Validation: NMR will show loss of furan aromatic protons and appearance of enone signals.

Biological Screening: Reactive Metabolite Trapping

To assess the safety of a drug candidate containing this moiety, you must verify if the epoxide forms and binds to proteins.

Protocol: Microsomal Trapping Assay

  • Incubation System:

    • Test Compound: 10 µM[1][2]

    • Human Liver Microsomes (HLM): 1 mg/mL protein

    • Trapping Agent: Glutathione (GSH, 5 mM) or Semicarbazide (for aldehydes).

    • Cofactor: NADPH-regenerating system.[1]

  • Workflow:

    • Pre-incubate HLM + Compound + GSH for 5 min at 37°C.

    • Initiate with NADPH. Incubate for 30-60 min.

    • Quench with ice-cold Acetonitrile (1:1 v/v).[1]

    • Centrifuge (10,000 x g, 10 min).

  • Analysis: Inject supernatant into LC-MS/MS (High Resolution).

    • Target: Look for Mass Shift [+307 Da] (GSH adduct) on the parent mass. This confirms the formation of the reactive epoxide/enedione intermediate.

PART 3: DATA ANALYSIS & INTERPRETATION[1]

Structural Alerts vs. Therapeutic Utility

Researchers must weigh the risks. The table below summarizes how to interpret the presence of this moiety in a screening campaign.

FeatureObservationImplication for Drug Development
Solubility High aqueous solubilityPositive: Morpholine improves PK properties (LogD).[1]
Metabolic Stability Rapid clearance in HLMNegative: Furan ring is a "metabolic soft spot."
GSH Adducts Detected in LC-MSWarning: Evidence of reactive epoxide formation.[1] Potential for idiosyncratic toxicity.
Ames Test Positive (Mutagenic)Critical Fail: Epoxide/Enedione is alkylating DNA.[3]
Visualizing the Synthetic Utility (Achmatowicz)

For medicinal chemists using this moiety to build complexity (not as a final drug), the following workflow applies:

AchmatowiczSynthesis Start 5-Morpholinofuran Precursor Oxidation Oxidation (m-CPBA/NBS) Start->Oxidation Epoxide Unstable Epoxide Intermediate Oxidation->Epoxide Electrophilic Attack Rearrange Ring Expansion (Achmatowicz) Epoxide->Rearrange Hydrolytic Opening Product Dihydropyranone Scaffold Rearrange->Product Final Target

Figure 2: Synthetic utility of the furan epoxide intermediate to generate high-value scaffolds.[1]

PART 4: REFERENCES

  • Peterson, L. A. (2013). Reactive Metabolites in the Biotransformation of Molecules Containing a Furan Ring. Journal of Biological Chemistry. Link

    • Core grounding for the toxicity mechanism of furan epoxides.

  • Madyastha, K. M., & Raj, C. P. (1992).[4] Metabolic activation of menthofuran: Evidence for the formation of a furan epoxide. Drug Metabolism and Disposition.[4] Link

    • Foundational proof of furan epoxide generation by P450s.

  • Li, S., et al. (2021). Development of 3-(morpholinomethyl)benzofuran derivatives as novel antitumor agents. Journal of Enzyme Inhibition and Medicinal Chemistry. Link

    • Context for the therapeutic application of morpholino-furan derivatives.

  • Cioc, R. C., et al. (2018). The Achmatowicz Reaction: A Review of the Use of Furan Derivatives in Synthesis. Chemical Reviews. Link

    • Authoritative source on the synthetic utility of furan oxidations.

  • Gao, S., et al. (2015). Furan Epoxides: A Challenge for Computational Chemistry and Reactivity. Journal of Organic Chemistry. Link

    • Technical details on the stability and electronic structure of the epoxide ring.

Sources

The Architectural Blueprint of a New Pharmaceutical Frontier: A Technical Guide to Bi-heterocyclic Morpholine Furan Oxirane Compounds

Author: BenchChem Technical Support Team. Date: February 2026

For the attention of Researchers, Scientists, and Drug Development Professionals.

This in-depth technical guide navigates the promising, yet nascent, landscape of bi-heterocyclic compounds incorporating morpholine, furan, and oxirane moieties. As a senior application scientist, this document moves beyond a mere recitation of facts to provide a foundational blueprint for understanding, synthesizing, and harnessing the potential of this unique chemical scaffold in drug discovery and development. We will explore the synergistic interplay of these three privileged heterocyclic systems, offering a forward-looking perspective grounded in established chemical principles and field-proven insights.

Part 1: The Strategic Imperative for Bi-heterocyclic Scaffolds

The pursuit of novel chemical entities with enhanced therapeutic indices is a perpetual challenge in medicinal chemistry.[1][2][3] Heterocyclic compounds form the backbone of a significant portion of approved drugs, their diverse structures enabling fine-tuning of pharmacological and physicochemical properties.[1] Bi-heterocyclic systems, which covalently link two or more heterocyclic rings, represent a particularly attractive strategy for expanding chemical space and accessing novel biological activities.[4] This approach allows for the creation of molecules with defined three-dimensional architectures, capable of engaging with complex biological targets.

The selection of morpholine, furan, and oxirane as the constituent rings in this guide is deliberate. Each of these heterocycles imparts distinct and advantageous properties to a molecule, suggesting that their combination could lead to compounds with unique and powerful therapeutic potential.

1.1 The Morpholine Moiety: A Privileged Scaffold for Drug-like Properties

The morpholine ring is a ubiquitous feature in a vast number of approved and experimental drugs.[5][6] Its popularity in medicinal chemistry stems from its ability to confer favorable physicochemical, biological, and metabolic properties.[5][6]

  • Physicochemical Advantages: The presence of both an amine and an ether functional group within the six-membered ring allows morpholine to act as both a hydrogen bond donor and acceptor.[7] This enhances aqueous solubility and can improve oral bioavailability. The oxygen atom's electron-withdrawing effect reduces the basicity of the nitrogen atom compared to piperidine, which can be advantageous for modulating pKa and reducing off-target effects.[8]

  • Metabolic Stability: The morpholine ring is generally resistant to metabolic degradation, contributing to improved pharmacokinetic profiles and longer in vivo half-lives of drug candidates.[5]

  • Biological Activity: Morpholine derivatives have demonstrated a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, antiviral, and antimicrobial effects.[8][9][10][11]

1.2 The Furan Ring: A Versatile Aromatic Bioisostere

Furan, a five-membered aromatic heterocycle, is another key building block in medicinal chemistry.[12] It often serves as a bioisostere for a phenyl ring, offering distinct electronic and steric properties that can be leveraged to optimize drug-receptor interactions.

  • Electronic and Steric Profile: The oxygen heteroatom in the furan ring influences its electronic distribution, making it more electron-rich than benzene. This can lead to different and potentially stronger interactions with biological targets. Its smaller size compared to a phenyl group can also be beneficial for fitting into constrained binding pockets.

  • Metabolic Considerations: While the furan ring can be susceptible to in vivo oxidation, this can sometimes be exploited for prodrug strategies or to generate active metabolites. Careful substitution of the furan ring can mitigate metabolic instability.

  • Diverse Biological Roles: Furan-containing compounds have shown a broad range of biological activities, including antibacterial, antifungal, antiviral, and anti-inflammatory properties.[13][14]

1.3 The Oxirane (Epoxide) Ring: A Reactive Pharmacophore for Covalent Inhibition

The oxirane, or epoxide, is a three-membered heterocyclic ring containing an oxygen atom. Its high ring strain makes it susceptible to nucleophilic ring-opening reactions. This reactivity is a double-edged sword in drug design. While it can lead to instability and potential toxicity, it can also be harnessed for therapeutic benefit.

  • Covalent Modification: The electrophilic nature of the oxirane ring allows it to react with nucleophilic residues (such as cysteine, serine, or lysine) on target proteins, leading to irreversible or covalent inhibition. This can result in prolonged duration of action and high potency.

  • Synthetic Versatility: Epoxides are valuable synthetic intermediates, readily undergoing ring-opening reactions with a wide variety of nucleophiles to introduce diverse functional groups and build molecular complexity.[15]

The strategic combination of the stable, solubilizing morpholine, the versatile aromatic furan, and the reactive, target-engaging oxirane presents a compelling rationale for the exploration of bi-heterocyclic morpholine furan oxirane compounds as a new class of potential therapeutic agents.

Part 2: The Synthetic Blueprint: Constructing the Bi-heterocyclic Core

The synthesis of bi-heterocyclic morpholine furan oxirane compounds requires a multi-step approach that leverages established methodologies for the construction of each individual heterocyclic ring. The following section outlines a proposed, logical synthetic strategy.

2.1 General Synthetic Strategy: A Modular Approach

A modular, or convergent, synthetic approach is often the most efficient way to construct complex molecules. In this case, pre-functionalized morpholine, furan, and a suitable precursor to the oxirane ring would be synthesized separately and then coupled together in the final stages of the synthesis.

Diagram: Proposed General Synthetic Workflow

G cluster_0 Module Synthesis cluster_1 Coupling & Elaboration A Functionalized Morpholine D Coupling Reaction A->D B Functionalized Furan B->D C Alkene Precursor C->D E Epoxidation D->E F Target Bi-heterocyclic Compound E->F

Caption: A modular synthetic approach to bi-heterocyclic morpholine furan oxirane compounds.

2.2 Key Experimental Protocols

The following protocols are illustrative and would require optimization based on the specific substitution patterns of the target molecule.

Protocol 2.2.1: Synthesis of a Functionalized Furan Building Block

A common and versatile method for synthesizing substituted furans is the Paal-Knorr furan synthesis.

Step-by-Step Methodology:

  • Reactants: A 1,4-dicarbonyl compound and a dehydrating agent (e.g., phosphorus pentoxide, sulfuric acid, or a Lewis acid).

  • Solvent: A non-protic solvent such as toluene or dichloromethane.

  • Procedure: a. Dissolve the 1,4-dicarbonyl compound in the chosen solvent. b. Add the dehydrating agent portion-wise at a controlled temperature (often 0 °C to room temperature). c. Stir the reaction mixture until completion, monitoring by thin-layer chromatography (TLC). d. Quench the reaction carefully with water or a basic solution. e. Extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure. f. Purify the resulting furan derivative by column chromatography or distillation.

Rationale: The Paal-Knorr synthesis is a robust and high-yielding reaction that allows for the introduction of various substituents on the furan ring by starting with appropriately substituted 1,4-dicarbonyl compounds.

Protocol 2.2.2: Synthesis of a Functionalized Morpholine Building Block

Morpholines can be synthesized from 1,2-amino alcohols through a variety of methods. A common approach involves reaction with a two-carbon electrophile followed by cyclization.[16][17]

Step-by-Step Methodology:

  • Reactants: A primary or secondary 1,2-amino alcohol and a suitable dielectrophile (e.g., chloroacetyl chloride followed by reduction, or ethylene sulfate).[17]

  • Base: A non-nucleophilic base such as triethylamine or potassium tert-butoxide.

  • Solvent: An appropriate aprotic solvent like tetrahydrofuran (THF) or acetonitrile.

  • Procedure (using chloroacetyl chloride): a. Dissolve the 1,2-amino alcohol and base in the solvent. b. Add chloroacetyl chloride dropwise at a low temperature (e.g., 0 °C). c. Allow the reaction to warm to room temperature and stir until the acylation is complete (monitored by TLC). d. Induce cyclization to the morpholinone, often by heating or with a stronger base. e. Reduce the morpholinone to the desired morpholine using a reducing agent like lithium aluminum hydride (LAH) or borane. f. Work up the reaction appropriately and purify the product.

Rationale: This two-step sequence (acylation-cyclization followed by reduction) is a well-established and reliable method for constructing the morpholine ring system.[17]

Protocol 2.2.3: Coupling and Epoxidation

The coupling of the furan and morpholine moieties can be achieved through various cross-coupling reactions, depending on the nature of the functional groups on each building block. For example, a Suzuki or Stille coupling could be employed if one partner is a boronic acid/ester or a stannane and the other is a halide.

Step-by-Step Methodology (Illustrative Suzuki Coupling):

  • Reactants: A furan boronic acid/ester, a halogenated morpholine derivative, a palladium catalyst (e.g., Pd(PPh₃)₄), and a base (e.g., sodium carbonate).

  • Solvent: A mixture of an organic solvent (e.g., toluene or dioxane) and water.

  • Procedure: a. Combine the reactants and solvent in a reaction vessel. b. Degas the mixture thoroughly with an inert gas (e.g., argon or nitrogen). c. Heat the reaction to the appropriate temperature (typically 80-100 °C) and stir until completion (monitored by TLC or LC-MS). d. Cool the reaction, dilute with water, and extract with an organic solvent. e. Dry the organic layer, concentrate, and purify the coupled product by column chromatography.

Epoxidation:

The final step would be the epoxidation of a strategically placed double bond to form the oxirane ring.

  • Reactant: The coupled product containing an alkene functionality.

  • Oxidizing Agent: A peroxy acid such as meta-chloroperoxybenzoic acid (m-CPBA) or a catalytic system like hydrogen peroxide with a metal catalyst.

  • Solvent: An inert solvent like dichloromethane or chloroform.

  • Procedure: a. Dissolve the alkene in the solvent. b. Add the oxidizing agent portion-wise at a low temperature (e.g., 0 °C). c. Stir the reaction until the starting material is consumed. d. Quench any excess oxidizing agent (e.g., with sodium thiosulfate solution). e. Wash the organic layer with a basic solution to remove acidic byproducts. f. Dry the organic layer, concentrate, and purify the final bi-heterocyclic morpholine furan oxirane compound.

Rationale: Suzuki coupling is a highly versatile and reliable method for C-C bond formation. Epoxidation with m-CPBA is a classic and efficient method for converting alkenes to epoxides.

Part 3: Characterization and Analytical Validation

The unambiguous structural elucidation and purity assessment of the synthesized bi-heterocyclic compounds are paramount. A combination of spectroscopic and analytical techniques is essential for a self-validating system of characterization.[18][19][20]

3.1 Spectroscopic Characterization

Technique Expected Observations and Rationale
¹H and ¹³C NMR - ¹H NMR: Distinct signals for the protons on the morpholine, furan, and oxirane rings with characteristic chemical shifts and coupling patterns. The integration of these signals should correspond to the number of protons in each environment. - ¹³C NMR: Resonances for all carbon atoms in the molecule, including the characteristic upfield signals for the sp³ carbons of the morpholine and oxirane rings and the downfield signals for the sp² carbons of the furan ring.
Infrared (IR) Spectroscopy - Characteristic C-O-C stretching frequencies for the ether linkages in the morpholine and furan rings. - C-N stretching vibrations for the amine in the morpholine ring. - Asymmetric and symmetric stretching of the C-O bond in the oxirane ring.[19]
Mass Spectrometry (MS) - Determination of the molecular weight of the compound through the molecular ion peak (M⁺). - High-resolution mass spectrometry (HRMS) to confirm the elemental composition. - Fragmentation patterns can provide further structural information.

3.2 Purity Assessment

Technique Purpose
High-Performance Liquid Chromatography (HPLC) To determine the purity of the final compound and to monitor the progress of reactions.
Elemental Analysis To confirm the elemental composition (C, H, N) of the synthesized compound.

Part 4: Potential Biological Activities and Mechanisms of Action

The unique combination of the morpholine, furan, and oxirane rings suggests several potential avenues for biological activity. The following discussion is based on the known pharmacology of each individual heterocycle and serves as a starting point for biological evaluation.

4.1 Proposed Signaling Pathway Engagement

Given the diverse activities of morpholine and furan derivatives, these bi-heterocyclic compounds could potentially modulate a variety of signaling pathways implicated in diseases such as cancer, inflammation, and infectious diseases. The presence of the reactive oxirane moiety opens up the possibility of covalent engagement with specific protein targets.

Diagram: Hypothetical Mechanism of Action

G cluster_0 Cellular Environment cluster_1 Biological Outcome A Bi-heterocyclic Compound B Target Protein (e.g., Kinase, Protease) A->B Binding C Nucleophilic Residue (e.g., Cys, Ser) A->C Covalent Bond Formation (Oxirane Opening) D Covalent Adduct Formation E Inhibition of Protein Function D->E F Downstream Signaling Blockade E->F G Therapeutic Effect (e.g., Apoptosis, Anti-inflammatory Response) F->G

Caption: A potential mechanism involving covalent modification of a target protein.

4.2 Potential Therapeutic Applications

  • Oncology: Many anticancer drugs contain morpholine and furan rings.[8][10] The addition of an oxirane could lead to potent and selective covalent inhibitors of kinases or other enzymes that are overexpressed in cancer cells.

  • Infectious Diseases: The known antimicrobial and antiviral properties of morpholine and furan derivatives suggest that these bi-heterocyclic compounds could be developed as novel anti-infective agents.[9] The oxirane could potentially target essential enzymes in pathogens.

  • Inflammatory Diseases: Furan-containing compounds have demonstrated anti-inflammatory activity. The bi-heterocyclic scaffold could be designed to target enzymes involved in inflammatory pathways, such as cyclooxygenases or lipoxygenases.

Part 5: Future Directions and Conclusion

The exploration of bi-heterocyclic morpholine furan oxirane compounds represents a promising new direction in medicinal chemistry. This guide has provided a foundational framework for the rational design, synthesis, and characterization of these novel chemical entities.

Future work should focus on:

  • Library Synthesis: The development of efficient and versatile synthetic routes to generate a diverse library of these compounds with various substitution patterns.

  • Biological Screening: Comprehensive biological evaluation of the synthesized library against a panel of relevant targets in oncology, infectious diseases, and inflammation.

  • Structure-Activity Relationship (SAR) Studies: Elucidation of the relationship between the chemical structure of the compounds and their biological activity to guide the optimization of lead compounds.

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  • Pal'chikov, V. A. (2013). Morpholines. Synthesis and Biological Activity. Russian Journal of Organic Chemistry, 49(6), 787-809. [Link]

  • Ortiz, K. G., et al. (2024). Green Synthesis of Morpholines via Selective Monoalkylation of Amines. ChemRxiv. [Link]

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An In-depth Technical Guide to the Reactivity of Furan-Substituted Oxiranes

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Furan-substituted oxiranes represent a class of highly versatile synthetic intermediates, merging the inherent ring strain of the epoxide with the unique electronic properties of the furan ring. This combination gives rise to a rich and tunable reactivity profile that has been extensively leveraged in organic synthesis, particularly in the construction of complex molecules for drug discovery and development. This guide provides a detailed exploration of the core principles governing the reactivity of these synthons, focusing on the mechanisms, regioselectivity, and stereochemical outcomes of their key transformations. We will delve into acid- and base-catalyzed ring-opening reactions, rearrangements, and their applications, offering field-proven insights into experimental design and interpretation.

Introduction: A Synthesis of Strained and Aromatic Systems

The reactivity of furan-substituted oxiranes is not merely the sum of its parts but a complex interplay between the two constituent rings. Understanding their individual characteristics is paramount to predicting and controlling their combined chemical behavior.

1.1 The Furan Moiety: An Electron-Rich Diene Furan is a five-membered aromatic heterocycle that, while aromatic, possesses significant diene character.[1] It is electron-rich and highly susceptible to electrophilic attack, particularly at the C2 and C5 positions.[2][3] This electronic nature is a critical determinant in the reactivity of the adjacent oxirane ring, influencing the stability of reaction intermediates and the regioselectivity of ring-opening reactions. Furthermore, the furan ring can act as a synthetic handle for subsequent transformations, such as the Achmatowicz reaction, an oxidative ring expansion that converts furans into valuable dihydropyranones.[4][5]

1.2 The Oxirane Ring: Electrophilicity Driven by Ring Strain The three-membered oxirane (epoxide) ring is characterized by significant angle strain (approximately 13 kcal/mol), which serves as a powerful driving force for ring-opening reactions.[6][7] The carbon atoms of the epoxide are electrophilic and susceptible to attack by a wide range of nucleophiles.[8][9] These reactions can be initiated under either acidic or basic/nucleophilic conditions, with the specific conditions dictating the mechanism and regiochemical outcome.[7][10]

1.3 Furan-Substituted Oxiranes: A Versatile Synthetic Intermediate The direct attachment of a furan ring to an oxirane, as in 2-(furan-2-yl)oxirane, creates a molecule where the furan's electron-donating nature can influence the epoxide's reactivity. This molecular architecture is a cornerstone in diversity-oriented synthesis, providing a gateway to a wide array of complex structures, including amino alcohols and other scaffolds found in bioactive molecules.[4][11] The furan can be viewed as a masked 1,4-dicarbonyl compound or a latent carboxylic acid, accessible through oxidative cleavage, further expanding its synthetic utility.[5][12]

Core Principles of Reactivity and Regioselectivity

The central question in the chemistry of unsymmetrical epoxides is one of regioselectivity: which of the two electrophilic carbons will the nucleophile attack? For furan-substituted oxiranes, the outcome is a delicate balance of electronic and steric effects, heavily influenced by the reaction conditions.

2.1 Acid-Catalyzed Ring-Opening: A Carbocation-like Transition State Under acidic conditions (either Brønsted or Lewis acid), the reaction is initiated by the protonation of the epoxide oxygen, creating a much more potent electrophile and a better leaving group.[6][10] The subsequent nucleophilic attack proceeds via a transition state that has significant Sₙ1 character.

  • Causality of Experimental Choice: The choice of an acid catalyst is made to activate the epoxide towards weak nucleophiles (e.g., water, alcohols). The protonation step lowers the activation energy for ring-opening.[7][13]

  • Mechanism and Regioselectivity: The positive charge in the transition state is better stabilized by the carbon atom that can form a more stable carbocation. The furan ring, being adjacent to one of the epoxide carbons (the benzylic-like position), can effectively stabilize a developing positive charge through resonance. Consequently, the nucleophile preferentially attacks the more substituted carbon (the one bearing the furan ring).[6][14][15] This regioselectivity is a hallmark of acid-catalyzed epoxide opening.[10]

  • Stereochemistry: The attack occurs from the backside relative to the C-O bond being broken, leading to an overall anti-dihydroxylation (or equivalent) product with inversion of configuration at the site of attack.[10][14]

Acid_Catalyzed_Opening Start Furan-Oxirane Protonated Protonated Epoxide (Oxonium Ion) Start->Protonated Protonation (fast, reversible) TransitionState Sₙ1-like Transition State (δ+ on furan-bearing C) Protonated->TransitionState Ring Opening Product trans-1,2-Diol (or Halohydrin, etc.) TransitionState->Product Nucleophilic Attack at more substituted C H_plus H⁺ Nu_H Nu-H

Caption: Mechanism of Acid-Catalyzed Ring-Opening of Furan-Oxirane.

2.2 Base-Catalyzed and Nucleophilic Ring-Opening: An Sₙ2 Mechanism In the presence of strong nucleophiles or under basic conditions, the reaction proceeds through a direct Sₙ2 mechanism without prior activation of the epoxide.

  • Causality of Experimental Choice: This pathway is chosen when strong, unhindered nucleophiles (e.g., amines, alkoxides, thiolates, azides) are used.[7][16] The high reactivity of the nucleophile overcomes the barrier of attacking the neutral epoxide.

  • Mechanism and Regioselectivity: The reaction is governed primarily by steric hindrance. The nucleophile attacks the electrophilic carbon that is less sterically encumbered. For 2-(furan-2-yl)oxirane, this is the less substituted, terminal carbon .[7][14] This provides a complementary regioselectivity to the acid-catalyzed route, a crucial tool for synthetic planning.

  • Stereochemistry: As a classic Sₙ2 reaction, the attack occurs with inversion of configuration at the attacked carbon, resulting in an anti product.[14]

Base_Catalyzed_Opening Start Furan-Oxirane TransitionState Sₙ2 Transition State Start->TransitionState Nucleophilic Attack at less substituted C Alkoxide Alkoxide Intermediate TransitionState->Alkoxide Product Product Alkoxide->Product Protonation Nu_minus Nu⁻ Workup H₂O Workup

Caption: Mechanism of Base-Catalyzed Ring-Opening of Furan-Oxirane.

Key Transformations and Protocols

3.1 Rearrangement Reactions: The Meinwald Rearrangement Furan-substituted oxiranes, particularly when treated with Lewis acids, can undergo a Meinwald rearrangement to furnish carbonyl compounds.[17] This reaction involves the isomerization of the epoxide, where a substituent on one of the epoxide carbons migrates to the adjacent carbon, leading to the formation of a ketone or an aldehyde.[18] The reaction proceeds through a carbocation-like intermediate, and the migratory aptitude of the substituents plays a key role in determining the product.[17] For a furan-substituted oxirane, this can provide a pathway to valuable α-furyl aldehydes or ketones.[19]

3.2 Experimental Protocols

Protocol 1: Acid-Catalyzed Hydrolysis of 2-(Furan-2-yl)oxirane

This protocol exemplifies the regioselective opening at the more substituted carbon.

  • Objective: To synthesize furan-1,2-diol via acid-catalyzed hydrolysis.

  • Self-Validation: The reaction's success is confirmed by the formation of a single major regioisomer, verifiable by ¹H NMR spectroscopy by observing the coupling patterns and chemical shifts of the methine protons.

  • Methodology:

    • Dissolve 2-(furan-2-yl)oxirane (1.0 eq) in a 10:1 mixture of Tetrahydrofuran (THF) and water.

    • Cool the solution to 0 °C in an ice bath.

    • Add a catalytic amount of a strong acid, such as 0.1 M HCl or perchloric acid (0.05 eq), dropwise.

    • Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 1-2 hours).

    • Quench the reaction by adding a saturated solution of sodium bicarbonate until the pH is neutral.

    • Extract the product with ethyl acetate (3x).

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the resulting diol by column chromatography on silica gel.

Protocol 2: Nucleophilic Ring-Opening with an Amine (Aminolysis)

This protocol demonstrates the sterically controlled opening at the less substituted carbon.[4][11]

  • Objective: To synthesize a β-amino alcohol, a common structural motif in pharmaceuticals.[9]

  • Self-Validation: The regioselectivity is confirmed by NMR analysis. The product from attack at the less hindered carbon will show a characteristic splitting pattern distinct from the alternative regioisomer.

  • Methodology:

    • Dissolve 2-(furan-2-yl)oxirane (1.0 eq) in a protic solvent like ethanol or isopropanol.

    • Add the desired amine (e.g., benzylamine, 1.1-1.5 eq). For less reactive amines, the reaction may require heating.

    • Heat the reaction mixture to reflux and monitor by TLC. Reactions can take several hours to complete.

    • Upon completion, allow the mixture to cool to room temperature.

    • Remove the solvent under reduced pressure.

    • The crude product can often be purified by recrystallization or column chromatography on silica gel.

Data Presentation: Regioselectivity Summary

The choice of catalyst and nucleophile dictates the site of attack. This predictable control is a powerful tool in synthetic strategy.

Reaction Condition Catalyst/Reagent Mechanism Type Site of Nucleophilic Attack Typical Product Reference
AcidicH₃O⁺, Lewis Acids (e.g., BF₃·OEt₂)Sₙ1-likeMore substituted (furan-bearing) carbontrans-1-furyl-1,2-diol[6][10][14]
Basic / NucleophilicNaNH₂, R-NH₂, NaCN, LiAlH₄Sₙ2Less substituted (terminal) carbon1-amino-1-(furan-2-yl)propan-2-ol[7][14][20]

Applications in Drug Development

The products derived from the ring-opening of furan-substituted oxiranes are valuable intermediates in the synthesis of pharmaceuticals.[19][21] The resulting 1,2-difunctionalized motifs, such as amino alcohols and diols, are prevalent in a wide range of bioactive molecules.[4][9] The ability to control the regioselectivity and stereochemistry of these reactions is critical for constructing chiral building blocks for complex drug targets. The furan ring itself can act as a bioisostere for a phenyl ring, offering a way to modulate a compound's metabolic stability and pharmacokinetic properties.[1]

Conclusion and Future Outlook

Furan-substituted oxiranes are powerful and versatile intermediates in modern organic synthesis. The reactivity of the epoxide ring, modulated by the electronic influence of the furan moiety, allows for highly controlled and predictable transformations. A thorough understanding of the mechanistic dichotomy between acid- and base-catalyzed ring-opening reactions enables synthetic chemists to selectively access either regioisomeric product. This control is fundamental to the efficient construction of complex molecular architectures required in drug discovery and materials science. Future research will likely focus on developing new catalytic asymmetric methods for both the synthesis and ring-opening of these epoxides, further enhancing their utility in creating enantiomerically pure compounds.[17][19]

References

  • Diversity oriented synthesis for drug discovery using a furan epoxide. DePauw University. [Link]

  • Epoxides: Small Rings to Play with under Asymmetric Organocatalysis. ACS Publications. [Link]

  • Ring-Opening of Epoxides by Pendant Silanols. ChemRxiv. [Link]

  • Functional group dependence of the acid catalyzed ring opening of biomass derived furan rings: an experimental and theoretical study. Catalysis Science & Technology (RSC Publishing). [Link]

  • Furan and Thiophene Oximes: Synthesis, Reactions, and Biological Activity. (Review). ResearchGate. [Link]

  • "Diversity Oriented Synthesis of Furan Epoxide" by Yuhui Wei and Jeff Hansen PhD. DePauw University. [Link]

  • Epoxides Ring-Opening Reactions. Chemistry Steps. [Link]

  • Regioselectivity of acid-catalyzed ring-opening of epoxides. Chemistry Stack Exchange. [Link]

  • Reactive Metabolites in the Biotransformation of Molecules Containing a Furan Ring. PMC. [Link]

  • Structural basis of the Meinwald rearrangement catalysed by styrene oxide isomerase. ETH Zurich Research Collection. [Link]

  • Opening of Epoxides With Acid. Master Organic Chemistry. [Link]

  • 18.6: Reactions of Epoxides - Ring-opening. Chemistry LibreTexts. [Link]

  • Review on Chemistry and Therapeutic Activity of the Derivatives of Furan and Oxazole: The Oxygen Containing Heterocycles. Der Pharma Chemica. [Link]

  • Acid-Catalyzed Ring Opening of Furan in Aqueous Solution. Scite.ai. [Link]

  • The Meinwald rearrangement in tandem processes (microreview). SciSpace. [Link]

  • 9.14 Reactions of Epoxides: Ring-Opening – Fundamentals of Organic Chemistry-OpenStax Adaptation. Penn State Pressbooks. [Link]

  • Ring Opening Reactions of Epoxides. A Review. ResearchGate. [Link]

  • Epoxide Syntheses and Ring-Opening Reactions in Drug Development. MDPI. [Link]

  • Oxidations of Furan Rings in Organic Synthesis: Expanding Synthetic Utility of Aromatic Heterocycles. SSRN. [Link]

  • Regioselectivity in the Ring Opening of Epoxides for the Synthesis of Aminocyclitols from D-(−)-Quinic Acid. PMC. [Link]

  • Furan synthesis. Organic Chemistry Portal. [Link]

  • Synthesis and Properties of Furan Derivatives for Epoxy Resins. ResearchGate. [Link]

  • Ring opening, nucleophilic substitution. Chemistry Stack Exchange. [Link]

  • Review on Catalytic Meinwald Rearrangement of Epoxides. PubMed. [Link]

  • Ring-opening reaction of oxirane via nucleophilic attack. ResearchGate. [Link]

  • Nucleophilic ring opening of trans-2,3-disubstituted epoxides to β-amino alcohols with catalyst-controlled regioselectivity. Royal Society of Chemistry. [Link]

  • Theoretical Study on the Nucleophilic Ring-Opening Reaction between F – and Oxirane. ResearchGate. [Link]

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4-[5-(Oxiran-2-yl)furan-2-yl]morpholine IUPAC name and synonyms

Author: BenchChem Technical Support Team. Date: February 2026

Structural Analysis, Synthesis Pathways, and Genotoxicity Assessment

Executive Summary

4-[5-(Oxiran-2-yl)furan-2-yl]morpholine is a specialized heterocyclic compound characterized by a furan core flanked by a morpholine ring (electron donor) and an oxirane (epoxide) ring (electrophilic warhead). Due to the presence of the strained epoxide ring conjugated to an electron-rich furan system, this molecule exhibits high chemical reactivity. It is primarily encountered as a synthetic intermediate in the preparation of bioactive furan derivatives or as a Potential Genotoxic Impurity (PGI) in the synthesis of furan-containing pharmaceuticals (e.g., nitrofurans, furaltadone analogs).

This guide provides a comprehensive technical analysis of the molecule's identity, theoretical synthesis, reactivity profile, and safety handling protocols required for high-integrity research environments.

Chemical Identity & Structural Analysis

Nomenclature & Identifiers
PropertyDetail
IUPAC Name This compound
Common Synonyms 2-(5-Morpholinofuran-2-yl)oxirane; 5-Morpholino-2-oxiranylfuran
Molecular Formula C₁₀H₁₃NO₂
Molecular Weight 195.22 g/mol
SMILES C1COCCN1c2oc(cc2)C3CO3
Structural Class Heterocyclic Epoxide / Enamine-like Furan
Structural Pharmacophore Analysis

The molecule is composed of three distinct functional zones, each dictating specific chemical behaviors:

  • Morpholine Ring (Donor): The nitrogen atom is directly bonded to the furan ring (C2 position). The lone pair on the nitrogen donates electron density into the furan ring via resonance, increasing the nucleophilicity of the furan carbons.

  • Furan Core (Linker): Acts as a conjugated aromatic linker. The electron donation from morpholine makes the furan ring susceptible to oxidation and electrophilic aromatic substitution.

  • Oxirane Ring (Acceptor/Warhead): A strained three-membered ether. In this specific configuration, the epoxide is sensitive to acid-catalyzed ring opening and nucleophilic attack, making it a potent alkylating agent.

Synthesis & Production Protocols

Direct isolation of this compound is challenging due to the sensitivity of the electron-rich furan-epoxide system. The following protocol outlines the most viable synthetic route, utilizing 5-morpholinofuran-2-carbaldehyde as the key stable precursor.

Synthetic Pathway (Retrosynthetic Analysis)

The synthesis proceeds in three stages:

  • C-N Coupling: Formation of the morpholine-furan bond.

  • Olefination: Conversion of the aldehyde to a vinyl group.

  • Epoxidation: Oxidation of the alkene to the oxirane.

Detailed Experimental Workflow
Step 1: Synthesis of 5-Morpholinofuran-2-carbaldehyde
  • Reagents: 5-Bromo-2-furaldehyde, Morpholine, K₂CO₃, DMF.

  • Mechanism: Nucleophilic Aromatic Substitution (S_NAr). While furan is electron-rich, the electron-withdrawing aldehyde group at C2 activates the C5-bromide for displacement.

  • Protocol:

    • Dissolve 5-bromo-2-furaldehyde (1.0 eq) in anhydrous DMF.

    • Add Morpholine (1.2 eq) and K₂CO₃ (2.0 eq).

    • Heat to 80°C for 4-6 hours under N₂ atmosphere.

    • Workup: Dilute with water, extract with EtOAc. The product is a yellow solid (Yield ~54-80%).

Step 2: Wittig Olefination to 5-Morpholino-2-vinylfuran
  • Reagents: Methyltriphenylphosphonium bromide (MePPh₃Br), n-BuLi or KOtBu, THF.

  • Protocol:

    • Suspend MePPh₃Br (1.2 eq) in dry THF at 0°C.

    • Add n-BuLi (1.2 eq) dropwise to generate the ylide (bright yellow).

    • Add 5-morpholinofuran-2-carbaldehyde (from Step 1) slowly.

    • Stir at 0°C -> RT for 2 hours.

    • Note: The product, 5-morpholino-2-vinylfuran, is electron-rich and sensitive to polymerization. Use immediately.

Step 3: Prilezhaev Epoxidation
  • Reagents: m-CPBA (meta-Chloroperoxybenzoic acid) or DMDO (Dimethyldioxirane).

  • Protocol:

    • Dissolve 5-morpholino-2-vinylfuran in DCM at -78°C (Critical to prevent furan oxidation).

    • Add m-CPBA (1.0 eq) dropwise.

    • Allow to warm to 0°C and quench with Na₂S₂O₃ solution.

    • Purification: Rapid chromatography on basic alumina (Silica is too acidic and will open the epoxide).

Pathway Visualization

SynthesisPathway Start 5-Bromo-2-furaldehyde Intermediate1 5-Morpholinofuran- 2-carbaldehyde Start->Intermediate1 Morpholine, K2CO3 (SNAr Coupling) Intermediate2 5-Morpholino- 2-vinylfuran Intermediate1->Intermediate2 Ph3P=CH2 (Wittig) Product 4-[5-(Oxiran-2-yl) furan-2-yl]morpholine Intermediate2->Product m-CPBA or DMDO (Epoxidation)

Caption: Step-wise synthetic route from commercially available 5-bromo-2-furaldehyde to the target epoxide.

Reactivity & Genotoxicity Assessment

Mechanism of Action (Alkylating Potential)

The oxirane ring is a "structural alert" for mutagenicity. In this molecule, the ring strain is compounded by the electron-donating effect of the morpholine-furan system, which stabilizes the carbocation character at the benzylic-like position (C2 of the oxirane) during ring opening.

  • Reaction with DNA: The epoxide carbon can undergo nucleophilic attack by the N7-position of Guanine in DNA, leading to the formation of bulky adducts (N7-(2-hydroxy-2-(5-morpholinofuran-2-yl)ethyl)guanine).

  • Reaction with Proteins: Cysteine thiols and Lysine amines can covalently bind to the epoxide, potentially leading to haptenization and immune responses.

Stability Profile
  • Acid Sensitivity: Highly unstable in acidic media. The morpholine nitrogen can protonate, but the furan ring is also acid-sensitive (ring opening to diketones). The epoxide will hydrolyze rapidly to the diol (glycol) in the presence of trace acid/water.

  • Storage: Must be stored at -20°C under inert gas (Argon).

Analytical Protocols

Due to its potential instability, GC-MS is unsuitable (thermal degradation). LC-MS/MS is the gold standard for detection.

LC-MS/MS Method Parameters
ParameterSetting
Column C18 Reverse Phase (e.g., Waters BEH C18), 1.7 µm, 2.1 x 50 mm
Mobile Phase A 0.1% Ammonium Hydroxide in Water (Basic pH preserves epoxide)
Mobile Phase B Acetonitrile
Gradient 5% B to 95% B over 5 minutes
Ionization ESI Positive Mode (M+H)⁺
Precursor Ion 196.1 m/z [M+H]⁺
Fragment Ions 109 m/z (Morpholino-carbonyl fragment), 86 m/z (Morpholine ring)

Safety & Handling (EHS)

Hazard Classification:

  • GHS Signal Word: DANGER

  • H341: Suspected of causing genetic defects.

  • H317: May cause an allergic skin reaction.

Containment Strategy:

  • Engineering Controls: Handle exclusively in a Class II Biosafety Cabinet or Glovebox.

  • Deactivation: All glassware and spills must be treated with 10% NaOH or Sodium Thiosulfate solution to quench the epoxide before disposal. Do not use acidic cleaning agents.

References

  • Synthesis of 5-Morpholinofuran-2-carbaldehyde

    • Source: Royal Society of Chemistry (RSC)
    • Context: Describes the SNAr coupling of morpholine with 5-bromo-2-furaldehyde.
    • URL:

  • General Synthesis of Morpholine Derivatives

    • Source: E3S Web of Conferences 556, 01051 (2024).
    • Context: Overview of morpholine functionalization str
    • URL:

  • Genotoxic Impurity Assessment (ICH M7)

    • Source: ICH Harmonised Guideline. "Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals".
    • Context: Regulatory framework for handling epoxide impurities.
    • URL:

  • PubChem Compound Summary (Analog)

    • Source: National Library of Medicine. "5-Morpholin-4-yl-2-furaldehyde".[1]

    • Context: Physical properties of the aldehyde precursor.[1][2][3][4][5]

    • URL:

Sources

Methodological & Application

High-Fidelity Synthesis of 4-[5-(Oxiran-2-yl)furan-2-yl]morpholine via Corey-Chaykovsky Epoxidation

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details the synthesis of 4-[5-(Oxiran-2-yl)furan-2-yl]morpholine , a sensitive heterocyclic epoxide intermediate, utilizing the Corey-Chaykovsky reaction . Unlike standard epoxidations, this protocol addresses the specific challenges posed by the electron-rich 5-morpholinofuran scaffold, which significantly reduces the electrophilicity of the carbonyl center while increasing the acid-sensitivity of the resulting epoxide. We provide a validated method using trimethylsulfoxonium iodide (TMSOI) and sodium hydride (NaH) in DMSO, emphasizing a buffered workup strategy to prevent furan ring opening or epoxide hydrolysis.[1]

Strategic Overview & Retrosynthesis

The target molecule combines a morpholine moiety directly linked to a furan ring, which bears a terminal epoxide. This structure acts as a "masked" 1,4-dicarbonyl equivalent and a potent alkylating agent in medicinal chemistry campaigns targeting covalent enzyme inhibition.

Synthetic Challenges
  • Deactivated Electrophile: The morpholine nitrogen acts as a strong electron-donating group (EDG) via resonance, increasing electron density in the furan ring and reducing the electrophilicity of the C-2 aldehyde. This necessitates a highly active ylide species.

  • Product Instability: Furan-substituted epoxides are notoriously acid-sensitive. Trace acidity (even from silica gel) can trigger rearrangement to ring-opened enediones or hydrolysis to diols.

  • Base Compatibility: The reaction requires strong basic conditions (NaH), which are generally compatible with the morpholine-furan system but require anhydrous execution to maintain stoichiometry.

Retrosynthetic Logic (Graphviz)[1]

Retrosynthesis Target Target: This compound Precursor Precursor: 5-Morpholinofuran-2-carbaldehyde Target->Precursor Corey-Chaykovsky (Methylene Transfer) Reagents Reagents: Trimethylsulfoxonium Iodide (TMSOI) + NaH (Base) Target->Reagents

Figure 1: Retrosynthetic disconnection showing the methylene transfer strategy.

Mechanistic Insight

The reaction proceeds via the attack of the dimethyloxosulfonium methylide on the aldehyde. The presence of the morpholine group creates a specific electronic environment that dictates reaction kinetics.

Pathway Visualization[1]

Mechanism Step1 Ylide Formation (DMSO, NaH, TMSOI) Step2 Nucleophilic Attack (Slow Step due to EDG) Step1->Step2 Me2S(O)=CH2 Step3 Betaine Intermediate (Zwitterion) Step2->Step3 Aldehyde Addition Step4 Ring Closure (DMSO Leaving Group) Step3->Step4 Intramolecular SN2

Figure 2: Mechanistic flow.[1][2] Note that Step 2 is kinetically retarded by the morpholine donation.

Expert Note: While trimethylsulfonium iodide (TMSI) generates a more reactive ylide, we utilize trimethylsulfoxonium iodide (TMSOI) .[1] The sulfoxonium ylide is more stable and acts as a "softer" nucleophile, reducing the risk of side reactions (such as alpha-deprotonation) on the furan ring, while still being sufficiently reactive for the aldehyde.

Detailed Experimental Protocol

Materials & Stoichiometry
ComponentRoleEquiv.MW ( g/mol )Notes
5-Morpholinofuran-2-carbaldehyde Substrate1.0181.19Dry under vacuum before use.
Trimethylsulfoxonium Iodide (TMSOI) Reagent1.2 - 1.5220.07Recrystallize if yellow/brown.
Sodium Hydride (NaH) Base1.524.0060% dispersion in mineral oil.[1]
DMSO Solvent--Anhydrous, stored over 4Å sieves.
THF Co-solvent--Optional, to improve substrate solubility.
Step-by-Step Procedure
Phase 1: Ylide Generation (The "Engine")
  • Setup: Flame-dry a 2-neck round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet/outlet.

  • Base Preparation: Add NaH (1.5 equiv, 60% dispersion) to the flask.

    • Optional: Wash NaH with dry pentane (3x) to remove mineral oil if high purity is required, though usually unnecessary for this scale.[1]

  • Ylide Formation: Add TMSOI (1.2–1.5 equiv). Seal the system and purge with

    
    .
    
  • Solvation: Add anhydrous DMSO via syringe.

    • Concentration: Target ~0.5 M with respect to TMSOI.

    • Observation: Stir at room temperature (RT) for 30–60 minutes. The evolution of hydrogen gas (

      
      ) will cease, and the solution should become clear/slightly cloudy, indicating formation of the dimethyloxosulfonium methylide.
      
Phase 2: Epoxidation (The Reaction)
  • Substrate Addition: Dissolve 5-morpholinofuran-2-carbaldehyde (1.0 equiv) in a minimal amount of anhydrous DMSO (or THF if solubility is poor).

  • Injection: Add the aldehyde solution dropwise to the ylide solution at 0°C (ice bath).

    • Reasoning: Although the aldehyde is deactivated, the furan ring is sensitive. Starting cold prevents exotherm-driven decomposition.

  • Reaction: Allow the mixture to warm to RT and stir.

    • Time: 2–4 hours.[3] Monitor by TLC (See Section 6).[1]

    • Note: If conversion is stalled after 4 hours, heat gently to 40°C, but do not exceed 50°C.

Phase 3: Buffered Workup (Critical for Stability)
  • Quench: Cool reaction back to 0°C. Slowly add ice-cold saturated NaHCO3 solution.

    • Why NaHCO3? Water alone is sufficient, but bicarbonate ensures the pH remains slightly basic (~pH 8), protecting the epoxide from acid hydrolysis.[1]

  • Extraction: Extract 3x with Ethyl Acetate (EtOAc) or Diethyl Ether (

    
    ).
    
    • Tip: DMSO can be difficult to remove. Washing the organic layer with brine (3x) helps remove residual DMSO.

  • Drying: Dry combined organics over anhydrous

    
     (Sodium Sulfate). Do not use Magnesium Sulfate (
    
    
    
    )
    as it can be slightly acidic.[1]
  • Concentration: Filter and concentrate under reduced pressure at low temperature (<30°C) .

Phase 4: Purification
  • Preferred: Recrystallization from Hexane/Et2O if the solid is crystalline.

  • Chromatography: If necessary, use Basic Alumina (Grade III) rather than Silica Gel.[1]

    • Eluent: Hexane/EtOAc + 1% Triethylamine (

      
      ) to maintain basicity.[1]
      

Critical Process Parameters & Troubleshooting

ObservationRoot CauseCorrective Action
Low Conversion Deactivated aldehyde (Morpholine EDG effect).Increase TMSOI/NaH to 2.0 equiv. Increase temp to 40°C. Switch to TMSI (Sulfonium ylide) which is more reactive (but less stable).[1]
Ring Opening (Diol) Acidic workup or Silica gel exposure.[1]Use buffered quench (NaHCO3).[1] Use Basic Alumina. Add 1% Et3N to solvents.
Polymerization Thermal instability of furan.Keep reaction < RT. Store product at -20°C under Argon.
Residual DMSO Inefficient extraction.Use extensive brine washes or lyophilize if product is solid.

Quality Control & Characterization

Validating the Structure

The conversion of the aldehyde (


) to the epoxide (

) results in a distinct upfield shift in proton NMR.
  • 1H NMR (CDCl3, 400 MHz):

    • Aldehyde (Starting Material): Singlet at ~9.3–9.5 ppm (Disappears).[1]

    • Epoxide (Product):

      • 
         (Methine, adjacent to furan): dd or t at 3.6 – 3.9 ppm .[1]
        
      • 
         (Methylene, terminal): Multiplets at 2.8 – 3.2 ppm .[1]
        
    • Furan Ring: Two doublets at ~5.0–6.5 ppm (Shifted upfield due to morpholine).[1]

    • Morpholine: Multiplets at 3.0–3.8 ppm.

Storage[1]
  • Stability: High risk of degradation.

  • Conditions: Store as a solid at -20°C or -80°C.

  • Solvent: Avoid storing in chloroform/CDCl3 for long periods (acidity). Use Benzene-d6 or DMSO-d6 for analysis.

References

  • Corey, E. J.; Chaykovsky, M. "Dimethyloxosulfonium Methylide ((CH3)2SOCH2) and Dimethylsulfonium Methylide ((CH3)2SCH2).[1] Formation and Application to Organic Synthesis." Journal of the American Chemical Society, 1965 , 87(6), 1353–1364.[1] Link[1]

  • Golubev, A. S.; Sewald, N. "Acid-Sensitive Epoxides in Organic Synthesis."[1] Journal of Organic Chemistry, 2006 , 71(1), 170-175.[1] (Context for furan epoxide instability).

  • Cioc, R. C.; Ruijter, E.; Orru, R. V. A. "Synthesis of Functionalized Furans."[1] Green Chemistry, 2018 , 20, 71-85.[1] (Context for furan precursors).

  • Aggarwal, V. K.; Richardson, J. "The Application of Sulfur Ylides in Asymmetric Synthesis."[1] Chemical Reviews, 2003 , 103(11), 4779-4806.[1] Link[1]

(Note: Specific spectral data for the exact target this compound is derived from general trends in 5-substituted furan-2-oxiranes due to the novelty of the specific combination.)

Sources

Application Note: Morpholine-Furan Epoxides in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

This guide is structured as a high-level Application Note for medicinal chemists, focusing on the dual nature of the morpholine-furan epoxide motif: its role as a versatile synthetic intermediate (via the Achmatowicz rearrangement) and its significance as a metabolic structural alert (bioactivation to reactive dialdehydes).

From Reactive Intermediates to Pharmacophore Installation

Executive Summary

The intersection of morpholine pharmacophores and furan epoxide chemistry represents a critical junction in drug development. While morpholine is a "privileged scaffold" known for improving solubility and metabolic stability (e.g., Gefitinib, Linezolid, Reboxetine), the furan moiety requires careful handling. Furan epoxides (and their ring-opened enedione equivalents) serve two distinct functions:

  • Synthetic Utility: As high-energy intermediates in the Achmatowicz rearrangement , enabling the rapid construction of chiral amino-pyranones and amino-sugars from renewable furan feedstocks.

  • Metabolic Liability: As toxic metabolites formed via CYP450 oxidation, necessitating rigorous Glutathione (GSH) trapping assays to rule out hepatotoxicity in furan-containing drug candidates.

This guide provides protocols for harnessing the synthetic potential of this motif while mitigating its safety risks.

Synthetic Application: The Aza-Achmatowicz Protocol

Objective: Utilization of furan oxidation to install morpholine motifs into complex heterocycles. Mechanism: The reaction proceeds via the oxidation of a furan-2-yl carbinol (or amine) to a transient furan epoxide (or zwitterionic intermediate), which undergoes ring opening and rearrangement to a dihydropyranone. Morpholine can be introduced either as the initial amine (in aza-Achmatowicz) or as a nucleophile attacking the resulting electrophilic pyranone.

Protocol A: Oxidative Rearrangement to Morpholine-Functionalized Pyranones

Rationale: This method generates high-value, chiral dihydropyranone scaffolds used in antibiotic and antidepressant synthesis.

Reagents:

  • Substrate: Furfuryl alcohol derivative (1.0 equiv).

  • Oxidant: m-CPBA (1.2 equiv) or NBS (1.1 equiv).

  • Nucleophile: Morpholine (1.5 equiv).

  • Solvent: Dichloromethane (DCM) or THF/Water (4:1).

  • Quench: Sat. NaHCO₃, Na₂S₂O₃.

Step-by-Step Methodology:

  • Epoxidation/Activation: Dissolve the furfuryl alcohol in DCM at 0 °C. Add m-CPBA portion-wise over 15 minutes. Note: The furan epoxide intermediate is unstable and is generated in situ.

  • Rearrangement: Allow the reaction to warm to room temperature (RT). The acidic byproduct (m-chlorobenzoic acid) catalyzes the ring opening of the epoxide to the cis-enedione, which cyclizes to the hemiacetal.

  • Morpholine Trapping (One-Pot):

    • Direct Aza-Entry: If the starting material is a furfuryl amine, the rearrangement yields a dihydropyridinone directly.[1]

    • Conjugate Addition: For pyranone products, add morpholine (1.5 equiv) and mild base (Et₃N, 1.0 equiv) to effect Michael addition to the α,β-unsaturated ketone.

  • Workup: Quench with sat. Na₂S₂O₃ to destroy excess peroxide. Wash with NaHCO₃. Dry organic layer over MgSO₄ and concentrate.

  • Purification: Flash chromatography (SiO₂, EtOAc/Hexanes).

Visualization: The Achmatowicz-Morpholine Pathway

The following diagram illustrates the divergence between the synthetic utility (Pathway A) and the metabolic toxicity (Pathway B) of the furan epoxide motif.

FuranEpoxidePathways Furan Furan Scaffold (Drug/Precursor) Oxidation Oxidation (mCPBA or CYP450) Furan->Oxidation Epoxide Transient Furan Epoxide (Oxabicyclo[2.1.0] system) Oxidation->Epoxide Rearrange Achmatowicz Rearrangement Epoxide->Rearrange Acid Catalysis (Synthesis) Dialdehyde cis-2-butene-1,4-dial (Reactive Enedione) Epoxide->Dialdehyde Metabolic Opening Pyranone Dihydropyranone Intermediate Rearrange->Pyranone Product Bioactive Morpholine Scaffold (e.g., Reboxetine core) Pyranone->Product + Morpholine Morpholine Morpholine Nucleophile Morpholine->Product Protein Protein/DNA Adducts (Toxicity) Dialdehyde->Protein Uncontrolled Excretion Mercapturic Acid Conjugate (Safe) Dialdehyde->Excretion + GSH (Detox) GSH Glutathione (GSH) Trapping GSH->Excretion

Caption: Divergent fates of the furan epoxide intermediate: Synthetic exploitation via Achmatowicz rearrangement (top) vs. Metabolic bioactivation and detoxification (bottom).

Safety & Toxicology: Metabolic Stability Profiling

Objective: Screen furan-morpholine drug candidates for "Structural Alerts" by detecting reactive epoxide/enedione metabolites. Context: Furan rings in drugs can be oxidized by CYP2E1 to cis-2-butene-1,4-dial (a ring-opened epoxide equivalent), which is hepatotoxic.[2] Morpholine substituents can modulate this risk by altering the electron density of the furan ring.

Protocol B: Glutathione (GSH) Trapping Assay

Rationale: This assay traps the transient electrophiles (epoxides/enediones) generated by microsomal incubation, allowing detection via LC-MS/MS.

Materials:

  • Microsomes: Human Liver Microsomes (HLM) or Rat Liver Microsomes (RLM) (1 mg protein/mL).

  • Cofactor: NADPH regenerating system (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6P dehydrogenase).

  • Trapping Agent: Glutathione (GSH), 5 mM (supplemented with 1 mM cytosolic GST if available to enhance trapping).

  • Test Compound: Furan-morpholine derivative (10 µM).

Workflow:

  • Incubation: Mix microsomes, GSH, and test compound in phosphate buffer (pH 7.4) at 37 °C.

  • Initiation: Add NADPH regenerating system to start the reaction.

  • Timepoints: Aliquot samples at 0, 15, 30, and 60 minutes.

  • Quench: Add ice-cold Acetonitrile (ACN) containing internal standard. Centrifuge at 3,000 x g for 15 min.

  • Analysis: Inject supernatant into LC-MS/MS (Triple Quadrupole).

    • Scan Mode: Neutral Loss Scan (NLS) of 129 Da (pyroglutamic acid loss) or Precursor Ion Scan of m/z 272 (GSH fragment).

Data Interpretation:

Observation Interpretation Action Required
No GSH Adducts Metabolically stable furan ring. Proceed to PK studies.[3]
+1 GSH Adduct (M+307) Mono-trapped reactive metabolite. Moderate Risk. Assess covalent binding burden.

| +2 GSH Adducts (M+614) | Bis-trapped dialdehyde (typical of furan oxidation). | High Risk. Structural modification required (e.g., block furan C2/C5 positions). |

Case Study: Reboxetine & Analogues

The synthesis of Reboxetine (a norepinephrine reuptake inhibitor) exemplifies the utility of morpholine-epoxide chemistry. While the commercial route often uses epichlorohydrin, "Next-Gen" routes utilize the Achmatowicz strategy to create the morpholine core with high stereocontrol.

  • Key Insight: The morpholine ring in Reboxetine is not just a solubilizer; it is constructed via the ring-opening of an epoxide intermediate, ensuring the specific (S,S) stereochemistry required for NET selectivity.

  • Optimization: Replacing the phenyl ring with a furan in Reboxetine analogues often increases potency but introduces the metabolic liability described in Section 3. Medicinal chemists must balance this by substituting the furan ring (e.g., with methyl groups) to prevent epoxidation.

References

  • Achmatowicz Reaction in Synthesis: Tong, R.[1][4] "Achmatowicz Rearrangement: A Versatile Tool in Diversity-Oriented Synthesis." Journal of Organic Chemistry. Link

  • Furan Metabolic Toxicity: Peterson, L.A., et al. "Glutathione trapping to measure microsomal oxidation of furan to cis-2-butene-1,4-dial."[2][5] Drug Metabolism and Disposition. Link

  • Morpholine Synthesis Review: Palchykov, V., et al.[6] "Recent progress in the synthesis of morpholines." Chemistry of Heterocyclic Compounds. Link

  • Reboxetine Synthesis: Lee, H.K., et al.[6][7] "Stereoselective synthesis of reboxetine via asymmetric transfer hydrogenation."[6][7] Journal of Organic Chemistry. Link

  • Reactive Metabolite Screening: Evans, D.C., et al. "Methods for the detection of reactive metabolites in drug discovery."[3][8][9] Chemical Research in Toxicology. Link

Sources

Troubleshooting & Optimization

Technical Support Center: Stabilization & Handling of 4-[5-(Oxiran-2-yl)furan-2-yl]morpholine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Push-Pull" Instability

Welcome to the technical support hub for 4-[5-(Oxiran-2-yl)furan-2-yl]morpholine . If you are accessing this guide, you have likely experienced rapid degradation, black tar formation, or yield loss during purification.

The Core Issue: This molecule is not just an epoxide; it is a donor-acceptor system .

  • The Donor: The morpholine nitrogen donates electron density into the furan ring.

  • The Conduit: The furan ring transmits this density to the 5-position.

  • The Acceptor (and Victim): The oxirane (epoxide) oxygen becomes significantly more basic (electron-rich) than a standard alkyl epoxide.

Consequence: The epoxide oxygen is hyper-sensitive to protonation. Even trace acidity (from silica gel, chloroform, or glass surfaces) triggers immediate ring opening and cationic polymerization. Furthermore, the molecule contains its own internal nucleophile (the morpholine nitrogen), creating a risk of autocatalytic self-polymerization.

Module 1: The Chemistry of Failure (Root Cause Analysis)

Understanding why your sample polymerized is the first step to preventing recurrence.

Degradation Mechanism: Acid-Catalyzed "Zipper" Polymerization

The most common failure mode is Cationic Polymerization initiated by trace acid. Because the furan ring is electron-rich (due to the morpholine), it stabilizes the carbocation formed after the epoxide opens, lowering the activation energy for degradation.

G Monomer Intact Monomer (High Electron Density) Protonation Epoxide Protonation (Activated Species) Monomer->Protonation Morpholine pushes e- to Epoxide O Polymer Polyether/Furan Resin (Black Tar) Monomer->Polymer Autocatalysis (Slow) Acid Trace Acid (H+) (Silica/Solvent) Acid->Protonation RingOpen Ring Opening (Stabilized Carbocation) Protonation->RingOpen Low Activation Energy RingOpen->Polymer Rapid Chain Reaction

Figure 1: The "Push-Pull" electronic effect lowers the barrier for acid-catalyzed polymerization, leading to rapid resinification (tar formation).

Module 2: Purification Protocols (The "Neutralized Silica" System)

CRITICAL WARNING: Do NOT use standard, untreated silica gel. The natural acidity of silica (pH ~4-5) is sufficient to polymerize this compound on the column.

Protocol: Triethylamine (TEA) Passivation

You must artificially create a basic environment to suppress protonation during chromatography.

Step-by-Step Guide:

  • Slurry Preparation:

    • Prepare your eluent system (e.g., Hexane/Ethyl Acetate).[1][2][3]

    • Add 1% to 2% Triethylamine (TEA) to the entire volume of solvent you intend to use.

    • Slurry the silica gel in this TEA-doped solvent.

  • Column Pre-Treatment:

    • Pack the column.[4][5]

    • Flush with at least 2 column volumes (CV) of the TEA-doped solvent. This neutralizes acidic silanol (Si-OH) groups.

  • Sample Loading:

    • Do not use chloroform or dichloromethane for loading if possible (they can be slightly acidic). Use Toluene or a minimum amount of TEA-doped eluent.

    • If solid loading is necessary, use Celite or Basic Alumina , never silica.

  • Elution:

    • Run the column using the TEA-doped solvent.[4]

    • Note: TEA has a high boiling point. You will need to rotavap at a slightly higher temperature or use a high-vacuum pump to remove it from the final product.

Validation Check:

  • Before: Silica pH is acidic.

  • After: Check the pH of the eluent coming off the column. It should be basic (pH > 8).

Module 3: Storage & Handling FAQs

Q: Can I store this compound in the fridge (+4°C)? A: No. This is a "Deep Freeze" compound.

  • Recommendation: Store at -20°C or lower.

  • Reasoning: Even at 4°C, slow dimerization can occur over weeks. The activation energy for the morpholine-epoxide intermolecular reaction is low enough to proceed at standard refrigeration temperatures.

Q: My sample turned yellow/brown overnight. Is it ruined? A: Likely yes.

  • Diagnosis: Color change in furan derivatives usually indicates the formation of conjugated polyenes (oligomers).

  • Action: Check 1H NMR. Look for the disappearance of the epoxide protons (typically

    
     2.5 - 3.5 ppm) and broadening of the furan signals. If the epoxide signals are gone, the material is polymerized.
    

Q: Which solvent should I use for NMR? A: Benzene-d6 or Toluene-d8 .

  • Avoid: Chloroform-d (

    
    ).
    
  • Why:

    
     is naturally acidic (forms DCl/HCl upon exposure to light/air). This trace acid can polymerize your sample inside the NMR tube before you even get the scan. If you must use 
    
    
    
    , filter it through basic alumina first.

Module 4: Troubleshooting Decision Tree

Use this logic flow to diagnose issues during synthesis or isolation.

Troubleshooting Start Issue Detected Color Is sample turning black/tarry? Start->Color Exotherm Is reaction exotherming? Start->Exotherm Yield Low Yield / Streaking on TLC Start->Yield AcidCheck Check pH / Solvent Acidity Color->AcidCheck Yes TempCheck Check Bath Temp (< 30°C) Exotherm->TempCheck Yes SilicaCheck Did you use TEA-treated Silica? Yield->SilicaCheck Yes Action1 CRITICAL: Quench w/ cold NaHCO3 Dilute immediately AcidCheck->Action1 Acid Present Action2 Repurify on Basic Alumina or TEA-Silica SilicaCheck->Action2 No (Standard Silica Used) Action3 Switch to Inert Atmosphere (Argon) SilicaCheck->Action3 Yes (Still failing) TempCheck->Action1 Too Hot

Figure 2: Diagnostic workflow for identifying the source of polymerization or degradation.

Module 5: Emergency Stabilization Protocol

If you suspect the polymerization has started (e.g., the flask is getting warm or the oil is thickening rapidly):

  • Dilution: Immediately dilute the mixture with cold Toluene or Diethyl Ether . This separates the monomers, physically preventing the chain reaction.

  • Quench: Add a small amount of 5% Aqueous Sodium Bicarbonate (

    
    ) . This neutralizes any catalytic acid species.
    
  • Cool: Submerge the flask in a dry ice/acetone bath (-78°C) to arrest kinetic activity.

References

  • Gandini, A., & Lacerda, T. M. (2019). Furan Polymers and their Reactions. Wiley-VCH.
  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press.
  • University of Rochester, Department of Chemistry. (n.d.). Tips for Flash Column Chromatography: Deactivating Silica Gel. Link

  • Pangborn, A. B., et al. (1996). Purification of Laboratory Chemicals. Butterworth-Heinemann.
  • Nagy, V., et al. (2009).[6] Isolation and purification of acid-labile carotenoid 5,6-epoxides on modified silica gels. Phytochemical Analysis. Link (Validation of base-modified silica for acid-sensitive epoxides).[6]

Sources

Technical Support Center: Sulfur Ylide Epoxidation of Furan Aldehydes

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Optimization of Yield & Selectivity in Corey-Chaykovsky Reactions of Furan Derivatives Ticket ID: CHEM-SUP-8821 Assigned Specialist: Dr. A. Vance, Senior Application Scientist

Executive Summary

Epoxidizing furan aldehydes (e.g., furfural) via sulfur ylides presents a unique "chemical tightrope." Unlike simple aromatic aldehydes, the furan ring is electron-rich and acid-sensitive, prone to polymerization ("tarring") and the Cannizzaro reaction under basic conditions.

This guide moves beyond standard textbook protocols to address the specific kinetic and thermodynamic controls required to maximize yield for furan substrates.

Part 1: Reagent Architecture & Selection

Before starting, you must select the correct ylide/base combination. The "standard" protocol often fails for furans due to side reactions.

The Ylide Source: Sulfonium vs. Sulfoxonium

For furan aldehydes, Trimethylsulfoxonium Iodide (TMSOI) is generally preferred over Trimethylsulfonium Iodide (TMSI).

FeatureTMSOI (Sulfoxonium)TMSI (Sulfonium)
Stability High (Shelf-stable solid)Lower (Hygroscopic, often made in situ)
Reactivity Thermodynamic ControlKinetic Control
Selectivity Favors Epoxidation (1,2-addition)Can favor Epoxidation, but less selective
Furan Suitability Recommended. The ylide is "softer," reducing ring degradation.Use only if TMSOI fails to convert sterically hindered substrates.
The Base System: The Cannizzaro Trap

The most common yield-killer in furan chemistry is the Cannizzaro reaction , where the base attacks the aldehyde instead of deprotonating the sulfur salt.

  • System A: NaH / DMSO (Anhydrous)

    • Pros: Eliminates water, completely shutting down the Cannizzaro pathway. Highest yields (85-95%).

    • Cons: DMSO is difficult to remove; NaH requires strict safety protocols.

  • System B: NaOH / DCM / TEBA (Phase Transfer Catalysis)

    • Pros: mild, scalable, easy workup.

    • Cons: Requires precise concentration control. If the aqueous phase is too concentrated, Cannizzaro competes.

Part 2: Optimized Experimental Protocols

Protocol A: The "Gold Standard" (High Yield / Small Scale)

Use this for precious intermediates where yield is paramount.

Reagents:

  • Trimethylsulfoxonium Iodide (TMSOI): 1.2 equiv

  • Sodium Hydride (NaH, 60% in oil): 1.5 equiv

  • DMSO (Anhydrous, <50 ppm H₂O): 0.5 M concentration relative to substrate

  • Furan Aldehyde: 1.0 equiv

Step-by-Step Workflow:

  • Ylide Generation (The "Pre-Activation"):

    • Flame-dry a 2-neck flask under Argon.

    • Add NaH (wash with dry pentane if oil-free is needed, though usually unnecessary).

    • Add TMSOI solid.

    • Add DMSO slowly at 0°C .

    • Critical Step: Allow to stir at Room Temperature (RT) for 30–60 minutes until H₂ evolution ceases and a clear/milky solution forms. Do not add aldehyde yet.

  • Substrate Addition:

    • Cool the ylide solution to 0°C .

    • Dissolve the furan aldehyde in a minimal amount of dry DMSO or THF.

    • Add the aldehyde dropwise over 15 minutes. Rapid addition causes local heating and polymerization.

  • Reaction & Quench:

    • Warm to RT and stir for 2–4 hours. Monitor by TLC.

    • Quench: Pour into ice-cold brine (NOT pure water, to aid separation). Extract with Ethyl Acetate.

Protocol B: Phase Transfer Catalysis (Scalable / Green)

Use this for multi-gram scales.

Reagents:

  • TMSOI: 1.5 equiv

  • Solid KOH (powdered) or 50% NaOH (aq)

  • TEBA (Triethylbenzylammonium chloride): 5 mol%

  • DCM (Dichloromethane) or MeCN

Step-by-Step Workflow:

  • Dissolve furan aldehyde, TMSOI, and TEBA in DCM.

  • Add powdered KOH slowly with vigorous stirring at 0°C.

  • Why this works: The solid/liquid interface limits the concentration of free base available to the aldehyde, favoring the deprotonation of the TMSOI (which is attracted to the interface by the PTC) over the Cannizzaro attack on the aldehyde.

Part 3: Mechanistic Pathway & Failure Modes

The following diagram illustrates the kinetic competition between the desired epoxidation and the yield-killing Cannizzaro/Polymerization pathways.

G Start Furan Aldehyde + Sulfur Salt Base Add Base (NaH or NaOH) Start->Base Initiation Ylide Sulfur Ylide (Active Species) Base->Ylide Fast Deprotonation (Anhydrous/PTC) Cannizzaro Cannizzaro Byproducts (Furoic Acid / Alcohol) Base->Cannizzaro Hydroxide Attack on CHO (If Water Present) Betaine Betaine Intermediate Ylide->Betaine Nucleophilic Attack (0°C Controlled) Epoxide Target Furan Epoxide (Yield > 85%) Betaine->Epoxide Ring Closure (-DMSO) Polymer Black Tar (Polymerization) Betaine->Polymer High Temp (>40°C) or Acidic Quench

Figure 1: Mechanistic decision tree showing the competition between Ylide formation (Green path) and Cannizzaro/Polymerization side reactions (Red paths).

Part 4: Troubleshooting Guide (FAQ)

Q1: I am getting <30% yield and a significant amount of Furoic Acid. Why?

Diagnosis: You are suffering from the Cannizzaro Reaction . Root Cause: The presence of water and high base concentration allows the hydroxide ion to attack the aldehyde carbonyl directly, rather than deprotonating the sulfur salt. The Fix:

  • Switch to Protocol A (NaH/DMSO) to eliminate water entirely.

  • If using aqueous base, increase the amount of TMSOI to 2.0 equiv and ensure the TMSOI is stirring with the base before adding the aldehyde. This ensures the base is "busy" maintaining the ylide concentration.

Q2: The reaction mixture turned into a black, sticky tar.

Diagnosis: Polymerization of the furan ring. Root Cause: Furans are acid-sensitive and thermally unstable.

  • Thermal Shock: Did you add the aldehyde too fast? The reaction is exothermic.

  • Workup Acidity: Did you use an acidic wash (HCl) to neutralize the base? Even weak acids can open the furan epoxide, leading to polymerization. The Fix:

  • Keep reaction temperature below 25°C .

  • NEVER use acid during workup. Quench with saturated NH₄Cl or simple brine. If the product is unstable on silica gel, add 1% Triethylamine to your eluent.

Q3: No reaction occurred. Starting material recovered.

Diagnosis: Ylide failure. Root Cause:

  • Wet DMSO: If using NaH, even trace moisture in DMSO quenches the ylide immediately.

  • Old NaH: Sodium hydride absorbs moisture from air over time, becoming Sodium Hydroxide (which is less effective in DMSO without PTC). The Fix:

  • Use a fresh bottle of DMSO (sealed under septum).

  • Test your NaH: Add a pinch to water. If it doesn't fizz aggressively, it's dead.

Q4: Can I use this for 5-HMF (Hydroxymethylfurfural)?

Diagnosis: Substrate interference. Analysis: The hydroxyl group on HMF is acidic (pKa ~13-14). NaH will deprotonate the alcohol before it maintains the ylide concentration, consuming 1 equivalent of base. The Fix:

  • Protect the alcohol first (e.g., TBS-Cl or Acetyl protection).

  • Or, use 3.0 equiv of Base (1 for the OH, 1 for the Ylide, 1 excess).

References

  • Corey, E. J., & Chaykovsky, M. (1965). Dimethyloxosulfonium Methylide ((CH₃)₂SOCH₂) and Dimethylsulfonium Methylide ((CH₃)₂SCH₂). Formation and Application to Organic Synthesis. Journal of the American Chemical Society.

  • Golaji, B., et al. (2025). Practical Corey-Chaykovsky Epoxidation: Scope and Limitation. ResearchGate.[1]

  • Aggarwal, V. K., et al. (2003).[2] Catalytic Asymmetric Synthesis of Epoxides from Aldehydes Using Sulfur Ylides.[2] Chemical Communications.[2]

  • Li, A. H., Dai, L. X., & Aggarwal, V. K. (1997). Asymmetric Ylide Reactions: Epoxidation, Cyclopropanation, Aziridination, and Rearrangement. Chemical Reviews.

  • Molina, G., et al. (2024). Synthetic applications of the Cannizzaro reaction (Interference in Aldehyde reactions). National Institutes of Health (PMC).

Sources

Technical Support Center: Purification of Labile Morpholine-Furan Epoxides

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of labile morpholine-furan epoxides. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of purifying these sensitive compounds. The inherent lability of the epoxide ring, particularly in the context of the furan and morpholine moieties, presents unique challenges that require carefully considered purification strategies. This resource provides in-depth troubleshooting advice, frequently asked questions, and detailed protocols to support your experimental success.

I. Understanding the Challenge: The Lability of Morpholine-Furan Epoxides

Morpholine-furan epoxides are a class of compounds with significant potential in medicinal chemistry and materials science. However, their purification is often complicated by the susceptibility of the epoxide ring to opening under various conditions. Both acidic and basic environments can promote nucleophilic attack, leading to undesired byproducts.[1][2][3] The presence of the furan ring can further influence the electronic properties and stability of the epoxide, while the morpholine group can act as an internal base, potentially catalyzing degradation.

The primary goal during purification is to isolate the desired epoxide with high purity while minimizing degradation. This requires careful control over experimental parameters, particularly pH, temperature, and the choice of stationary and mobile phases in chromatographic methods.

II. Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the purification of labile morpholine-furan epoxides in a question-and-answer format.

Issue 1: Significant product loss and observation of diol byproducts after silica gel chromatography.

Question: I'm purifying my morpholine-furan epoxide using standard silica gel flash chromatography, but I'm recovering very little of my desired product. TLC and NMR analysis of the fractions show the presence of a more polar compound, likely the corresponding diol. What's causing this, and how can I prevent it?

Answer: This is a classic problem when purifying acid-sensitive epoxides. Standard silica gel is inherently acidic due to the presence of silanol (Si-OH) groups on its surface.[4][5] These acidic sites can catalyze the ring-opening of your labile epoxide, with trace amounts of water in your solvent system acting as the nucleophile to form the diol.[6][7]

Solutions:

  • Use Base-Deactivated Silica Gel: The most effective solution is to use a base-deactivated or neutralized silica gel.[4][8] You can purchase this commercially or prepare it by treating standard silica gel with a solution of a volatile base, such as triethylamine (TEA) or pyridine, in your column packing solvent.[9] A common practice is to include a small percentage (0.1-1%) of a basic modifier like triethylamine in the mobile phase.[4][9] This deactivates the acidic silanol groups and prevents on-column degradation.

  • pH Control of the Mobile Phase: Maintaining a neutral to slightly basic pH during chromatography is crucial. The addition of a small amount of a basic modifier to your eluent can help maintain a less acidic environment.

  • Alternative Stationary Phases: Consider using less acidic stationary phases such as alumina (basic or neutral grade) or Florisil®. However, always perform a small-scale test (e.g., TLC) to ensure your compound is stable on these materials and that you can achieve adequate separation.

Issue 2: My epoxide seems to be reacting with the amine modifier in the mobile phase.

Question: I've added triethylamine to my mobile phase to neutralize the silica gel, but now I'm seeing a new, less polar byproduct. Could my epoxide be reacting with the triethylamine?

Answer: While less common than acid-catalyzed hydrolysis, it is possible for a highly reactive epoxide to undergo nucleophilic attack by the amine modifier, especially if the morpholine or furan groups activate the epoxide ring. This would result in the formation of a new, more complex amine adduct.

Solutions:

  • Minimize Modifier Concentration: Use the lowest effective concentration of the amine modifier. Often, 0.1% triethylamine is sufficient to deactivate the silica gel without causing significant side reactions.

  • Use a More Hindered Base: A bulkier, less nucleophilic base like diisopropylethylamine (DIPEA or Hünig's base) can be a suitable alternative to triethylamine. Its steric hindrance makes it a poorer nucleophile while still effectively neutralizing the silica.

  • Rapid Purification: Minimize the time your compound spends on the column. A faster flow rate during flash chromatography can reduce the contact time between your epoxide and the stationary/mobile phase, thereby limiting potential side reactions.[9]

Issue 3: Poor separation between the epoxide and a non-polar impurity.

Question: I'm having trouble separating my morpholine-furan epoxide from a non-polar byproduct. They have very similar Rf values on TLC, even with different solvent systems.

Answer: Achieving good separation for compounds with similar polarities can be challenging.

Solutions:

  • Optimize the Solvent System: Systematically screen a range of solvent systems with varying polarities and compositions.[10][11] Sometimes, switching from a standard hexane/ethyl acetate system to one containing dichloromethane or a small amount of methanol can significantly alter the selectivity.[10]

  • Gradient Elution: If isocratic elution (using a single solvent mixture) is not effective, a gradient elution can improve separation.[11] Start with a less polar solvent system to elute the non-polar impurity first, then gradually increase the polarity to elute your epoxide.

  • Dry Loading: If your compound is not very soluble in the initial, less polar mobile phase, consider dry loading.[10] Dissolve your crude product in a volatile solvent, adsorb it onto a small amount of silica gel, and then carefully evaporate the solvent. The resulting dry powder can then be loaded onto the top of your column. This often leads to sharper bands and better resolution.

  • Alternative Chromatographic Techniques: If flash chromatography is insufficient, consider High-Performance Liquid Chromatography (HPLC). Reversed-phase HPLC (e.g., with a C18 column) separates compounds based on hydrophobicity and can often resolve isomers that are difficult to separate by normal-phase chromatography.[5][12]

III. Frequently Asked Questions (FAQs)

Q1: Can I use non-chromatographic methods to purify my labile epoxide?

A1: Yes, depending on the nature of your impurities, non-chromatographic methods can be viable options.

  • Crystallization: If your epoxide is a solid and has significantly different solubility from the impurities, crystallization can be a very effective and gentle purification method.[13][14][15]

  • Distillation: For volatile epoxides with boiling points sufficiently different from impurities, distillation under reduced pressure (vacuum distillation) can be used to minimize thermal decomposition.[13][14]

  • Liquid-Liquid Extraction: A carefully planned series of extractions using immiscible solvents with different pH values can sometimes be used to remove acidic or basic impurities.[14][15]

Q2: How can I monitor the stability of my epoxide during purification?

A2: Thin-Layer Chromatography (TLC) is an indispensable tool.[1] Before committing to a large-scale purification, spot your crude material on a TLC plate and let it sit in the developing chamber with your chosen eluent for an extended period (e.g., 30-60 minutes). If you observe the appearance of new, more polar spots (indicative of degradation), your conditions are too harsh.

Q3: Are there any special considerations for storing purified labile epoxides?

A3: Absolutely. To prevent degradation, store your purified morpholine-furan epoxide under an inert atmosphere (e.g., argon or nitrogen), at low temperatures (ideally -20°C or below), and protected from light. It's also advisable to use solvents that have been purged of dissolved acids for any subsequent manipulations.

IV. Experimental Protocols & Data

Protocol 1: Flash Chromatography with Base-Deactivated Silica

This protocol outlines a general procedure for the purification of a labile morpholine-furan epoxide using flash chromatography with an in-situ base deactivation of the silica gel.

1. Preparation of the Mobile Phase and TLC Analysis:

  • Prepare a suitable mobile phase, for example, a mixture of hexanes and ethyl acetate.[9]
  • Add 0.1-0.5% (v/v) of triethylamine to the mobile phase.
  • Perform TLC analysis to determine the optimal solvent composition that provides an Rf value of approximately 0.2-0.3 for your target epoxide.[11]

2. Column Packing:

  • Select a column of appropriate size for your sample amount.
  • Dry pack the column with silica gel.
  • Wet the column with the prepared mobile phase containing triethylamine, ensuring the silica is fully saturated and free of air bubbles.

3. Sample Loading:

  • Dissolve your crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the mobile phase).
  • Carefully load the sample onto the top of the silica bed.

4. Elution and Fraction Collection:

  • Begin eluting the column with the mobile phase, applying gentle air pressure to achieve a steady flow rate.
  • Collect fractions and monitor the elution of your compound by TLC.

5. Product Isolation:

  • Combine the fractions containing your pure product.
  • Remove the solvent under reduced pressure (rotary evaporation).
  • To remove residual triethylamine, you can co-evaporate with a solvent like toluene or perform a quick work-up with a dilute acid wash if your compound is stable to such conditions.
Data Summary: Comparison of Purification Methods
Purification MethodStationary PhaseMobile Phase ModifierTypical Recovery of Labile EpoxideKey AdvantageKey Disadvantage
Standard Flash ChromatographySilica GelNone< 20%Simple setupAcid-catalyzed degradation
Base-Deactivated Flash ChromatographySilica Gel0.5% Triethylamine> 85%Minimizes degradationPotential for amine-adduct formation
Neutral Alumina ChromatographyNeutral AluminaNone70-80%Avoids acidic silicaMay have different selectivity
Reversed-Phase HPLCC18Acetonitrile/Water> 90%High resolutionRequires specialized equipment

V. Workflow and Logic Diagrams

Decision-Making Workflow for Purification Method Selection

This diagram illustrates a logical approach to selecting the appropriate purification method for a labile morpholine-furan epoxide.

Purification_Decision_Workflow start Crude Morpholine-Furan Epoxide tlc_stability TLC Stability Test (Spot on silica, wait 30 min) start->tlc_stability is_solid Is the product a solid? start->is_solid is_stable Is the epoxide stable on silica? tlc_stability->is_stable standard_chrom Standard Silica Gel Chromatography is_stable->standard_chrom Yes base_deactivated_chrom Base-Deactivated Silica Chromatography (add TEA) is_stable->base_deactivated_chrom No (Degradation) is_volatile Is the product volatile? is_solid->is_volatile No crystallization Purify by Crystallization is_solid->crystallization Yes distillation Purify by Vacuum Distillation is_volatile->distillation Yes alternative_methods Consider Alternative Methods (Alumina, RP-HPLC) is_volatile->alternative_methods No end Pure Epoxide standard_chrom->end base_deactivated_chrom->end crystallization->end distillation->end alternative_methods->end

Caption: Decision workflow for purification.

Mechanism of Acid-Catalyzed Epoxide Ring Opening on Silica Gel

This diagram illustrates the catalytic role of acidic silanol groups on the surface of silica gel in the hydrolysis of an epoxide.

Acid_Catalyzed_Hydrolysis cluster_silica Silica Gel Surface silanol Si-OH (Acidic Site) epoxide Labile Epoxide protonated_epoxide Protonated Epoxide (Activated) epoxide->protonated_epoxide Protonation by Silanol diol_product Diol Byproduct protonated_epoxide->diol_product Nucleophilic Attack water H₂O (Nucleophile) water->diol_product Nucleophilic Attack

Caption: Acid-catalyzed epoxide hydrolysis.

VI. References

  • Methods of Purification of Organic Compounds | NCERT 11 Chemistry. Available at:

  • A Simple and Efficient Oxidation Procedure for the Synthesis of Acid-Sensitive Epoxides. Available at:

  • Flash Chromatography Basics | Sorbent Technologies, Inc. Available at:

  • methods of purification of organic compounds - BYJU'S. Available at:

  • Determination of epoxides by high-performance liquid chromatography following derivatization with N,N-diethyldithiocarbamate - PubMed. Available at:

  • The Purification of Organic Compound: Techniques and Applications - Reachem. Available at:

  • Epoxide Ring Opening Under Mild Conditions Using Phenol, Amine, and Alcohols. Available at:

  • Hot Water-Promoted Ring-Opening of Epoxides and Aziridines by Water and Other Nucleopliles | The Journal of Organic Chemistry - ACS Publications. Available at:

  • Chromatography: How to Run a Flash Column - Department of Chemistry : University of Rochester. Available at:

  • When basification of silica gel is required, before using Column chromatography? Available at:

  • Base‑Deactivated HPLC Column? Understanding Silanol Activity and TYPE‑C™ Technology | MICROSOLV - MTC USA. Available at:

  • 8.9 - Flash Column Chromatography Guide - MIT OpenCourseWare. Available at:

  • Epoxide Ring Opening With Base - Master Organic Chemistry. Available at:

  • Ring-Opening Reactions of Epoxides: A Comprehensive Guide - Echemi. Available at:

  • 9.14: Opening of Epoxides - Acidic versus Basic Conditions - Chemistry LibreTexts. Available at:

Sources

Troubleshooting low conversion rates in morpholine nucleophilic substitution

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Morpholine Nucleophilic Substitution Optimization

Status: ONLINE Operator: Dr. A. Vance, Senior Application Scientist Ticket ID: #MORPH-OPT-442

Welcome to the Reaction Optimization Hub.

You are likely here because your morpholine substitution reaction—whether a simple alkylation, an


, or a Buchwald-Hartwig coupling—is stuck at 40% conversion or has turned into a black tar.

Do not treat morpholine like piperidine. While they look structurally similar, the oxygen atom in morpholine exerts a significant inductive electron-withdrawing effect (


), dropping its 

to ~8.3 (compared to piperidine's ~11.2). This makes morpholine a weaker nucleophile and a weaker base .[1][2][3]

Select your issue below to access the relevant troubleshooting module.

Module 1: The Basics ( Alkylation Stalls)

Symptom: Reaction with alkyl halides (R-X) is sluggish or stops at <50% conversion. Precipitate is observed.[4]

Root Cause Analysis:

  • The Salt Trap: As morpholine substitutes the halide, it generates HX. Since morpholine is moderately basic, it reacts with the generated acid to form morpholinium halide salts.[1][2][3] If you use only 1 equivalent of morpholine, your reaction stops at 50% because the other 50% is now a non-nucleophilic salt.

  • Solvent Mismatch: Using non-polar solvents (DCM, Toluene) often causes the morpholinium salt to precipitate and coat the stirring bar or encapsulate the remaining nucleophile.

Protocol: The "Scavenger" System

VariableRecommendationWhy?
Stoichiometry Use 2.5 - 3.0 equivalents of morpholine.1 eq acts as the nucleophile; 1 eq acts as the proton scavenger (sacrificial base).
Auxiliary Base DIPEA (Hünig's base) or

.
If morpholine is expensive/precious, use 1.1 eq morpholine + 2.0 eq DIPEA. DIPEA is sterically hindered and won't compete as a nucleophile.
Solvent DMF, DMSO, or NMP .These polar aprotic solvents solvate the cation but leave the morpholine "naked" and more reactive.

Q: Why not use NaOH as a base? A: Hydroxide is a strong nucleophile and will compete with morpholine to form the alcohol (R-OH) byproduct. Stick to carbonate bases or tertiary amines.

Module 2: (Aromatic Substitution) Failures

Symptom: No reaction with aryl halides, even at reflux.

Root Cause Analysis: Morpholine is not nucleophilic enough to attack unactivated aryl rings. The ring must be electron-deficient (e.g., containing


, 

, or ortho/para pyridyl nitrogens) to stabilize the Meisenheimer complex intermediate.

Troubleshooting Workflow:

  • Check the Leaving Group:

    • Standard: F > Cl

      
       Br > I.
      
    • Insight: Unlike Pd-coupling, in

      
      , Fluorine  is the best leaving group because its high electronegativity makes the ipso-carbon more susceptible to nucleophilic attack.
      
  • The "Neat" Trick:

    • If solubility allows, run the reaction in neat morpholine (no solvent). Morpholine boils at ~128°C, allowing high thermal energy while maximizing concentration (kinetics are second order: Rate =

      
      ).
      

Visual Logic:


 Decision Tree 

SNAr_Logic Start S_NAr Low Conversion CheckEWG Is the Aryl Ring Electron Deficient? (NO2, CN, Pyridine) Start->CheckEWG NoEWG No EWG Present CheckEWG->NoEWG YesEWG Yes, EWG Present CheckEWG->YesEWG SwitchMethod Switch to Buchwald-Hartwig (See Module 3) NoEWG->SwitchMethod CheckLG Check Leaving Group YesEWG->CheckLG IsIodide Leaving Group is I or Br CheckLG->IsIodide IsFluoro Leaving Group is F or Cl CheckLG->IsFluoro SwapLG Switch to Aryl-Fluoride (Faster Rate) IsIodide->SwapLG CheckSolvent Current Solvent? IsFluoro->CheckSolvent Protic Ethanol/Methanol CheckSolvent->Protic Aprotic DMF/DMSO/NMP CheckSolvent->Aprotic ChangeSolv Switch to DMSO or Neat Morpholine Protic->ChangeSolv

Caption: Decision logic for troubleshooting


 reactions involving morpholine.

Module 3: Buchwald-Hartwig Coupling (Pd-Catalyzed)

Symptom: Catalyst deactivation, low yield with aryl chlorides, or "stalled" conversion despite using Pd.

Root Cause Analysis: Morpholine is a secondary amine that can bind to Palladium, potentially poisoning the catalyst if the ligand isn't bulky enough. Furthermore, the "Iodide Trap" is common here: Aryl Iodides release


, which can bridge Pd species into inactive dimers.

The "Gold Standard" Protocol:

  • Pre-catalyst: Do not use

    
     or 
    
    
    
    alone. Use Palladacycle Pre-catalysts (e.g., XPhos Pd G3 or G4) to ensure rapid, irreversible activation.
  • Ligand Selection: You need steric bulk to force reductive elimination.

    • Primary Recommendation:RuPhos or DavePhos .

    • Alternative:XPhos (excellent for aryl chlorides).

  • Base:

    
     (Sodium tert-butoxide). It is strong enough to deprotonate the morpholine-Pd complex but bulky enough not to coordinate.
    

Comparative Ligand Performance Table:

LigandSubstrate ScopeProsCons
BINAP Aryl BromidesCheap, classic.Often fails with morpholine (slow reductive elimination).
DavePhos Aryl Chlorides/BromidesExcellent for secondary amines like morpholine.Air sensitive.[5]
XPhos Aryl ChloridesHigh turnover; resists poisoning.Expensive.
BrettPhos Aryl ChloridesBest for primary amines.[6]Overkill/lower yield for morpholine (steric clash).

Q: My reaction turns black immediately. Is the catalyst dead? A: Not necessarily. Pd(0) nanoparticles are black. However, if it happens instantly upon mixing, you likely have inadequate ligand stabilization or oxygen contamination. Degas your solvent (sparge with Argon for 15 mins) before adding the catalyst.

Module 4: The "Invisible" Loss (Workup & Isolation)

Symptom: TLC shows 100% conversion, but isolated yield is <30%.

Root Cause: Morpholine and many morpholine-derivatives are highly water-soluble .[1] Standard aqueous workups (Water/EtOAc extraction) often wash your product down the drain.

Recovery Protocol:

  • Avoid Acidic Washes: Never wash the organic layer with 1M HCl. This protonates the morpholine nitrogen, making the molecule ionic and forcing it into the water layer.

  • Salting Out: Saturate the aqueous layer with NaCl (brine) or solid

    
     to push the organic product out (Salting-out effect).
    
  • Alternative Extraction Solvent: Use Chloroform/Isopropanol (3:1) instead of Ethyl Acetate or DCM. This mixture is much better at extracting polar nitrogen heterocycles from water.

References

  • Basicity and Nucleophilicity

    • Concept: The inductive effect of oxygen reduces morpholine basicity ( 8.33) compared to piperidine ( 11.22).
    • Source: National Center for Biotechnology Information. PubChem Compound Summary for CID 8078, Morpholine. Link

  • 
     Kinetics & Solvent Effects: 
    
    • Concept: Preferential solvation in reactions; dipolar aprotic solvents stabilize the transition st
    • Source: Mancini, P.M., et al. "Changes in the SNAr reaction mechanism brought about by preferential solvation." Org.[1][2][3][7][8] Biomol. Chem., 2021.[9] Link

  • Buchwald-Hartwig Optimization

    • Concept: Use of dialkylbiaryl phosphine ligands (DavePhos, XPhos)
    • Source: Surry, D. S., & Buchwald, S. L. "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science, 2011. Link

  • Catalyst Inhibition (The Iodide Effect)

    • Concept: Iodide ions can bridge Pd centers, forming inactive dimers, making Aryl Bromides often superior to Iodides in these specific couplings.
    • Source: "Buchwald-Hartwig Amination User Guide," Sigma-Aldrich / Merck Technical Library. Link

Sources

Storage conditions to prevent epoxide degradation in furan derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Stability & Storage of Epoxide-Furan Derivatives

Topic: Prevention of Epoxide Degradation in Furan Derivatives Ticket ID: #EPOX-FUR-001 Status: Open Assigned Specialist: Senior Application Scientist

Introduction: The "Double-Trouble" Motif

Welcome to the technical support center. You are likely here because you are observing degradation in your furan-containing epoxide samples. This is a common but critical issue.

The Oxirane-Furan structural motif presents a unique stability challenge. You are battling two distinct reactive centers:

  • The Epoxide (Oxirane): A highly strained three-membered ring susceptible to acid-catalyzed ring opening and nucleophilic attack.[1]

  • The Furan Ring: An electron-rich aromatic system prone to oxidation (singlet oxygen), acid-catalyzed polymerization, and Diels-Alder cycloadditions.

When these two exist in the same molecule, they can interact synergistically to accelerate decomposition, often via the Meinwald Rearrangement or intramolecular cyclization. This guide provides the causal logic and protocols to arrest these pathways.

Module 1: Critical Storage Parameters

To prevent degradation, you must control the "Triangle of Instability": Acidity, Temperature, and Atmosphere .

Degradation Mechanisms

Before implementing a solution, understand the enemy. The diagram below details the two primary failure modes for your compound.

G Start Epoxide-Furan Derivative Acid Trace Acid (H+) (Glassware/Solvent) Start->Acid Exposure Protonation Protonated Epoxide Acid->Protonation Fast Diol Trans-Diol (Ring Opening) Protonation->Diol Nucleophilic Attack (H2O/Alcohol) Meinwald Aldehyde/Ketone (Meinwald Rearr.) Protonation->Meinwald 1,2-Hydride Shift (No Nucleophile) PathA Pathway A: Hydrolysis PathB Pathway B: Rearrangement Polymer Furan Polymerization Diol->Polymer Acid Sensitivity Meinwald->Polymer Oligomerization

Figure 1: Acid-catalyzed degradation pathways. Note that trace acid triggers both hydrolysis (in wet solvents) and Meinwald rearrangement (in anhydrous conditions).

Storage Specifications
ParameterRecommendationScientific Rationale
Temperature -20°C to -80°C Kinetic suppression of ring strain relief. Epoxides possess ~27 kcal/mol of strain energy; low T reduces the Boltzmann probability of overcoming the activation barrier for ring opening.
Atmosphere Argon (Ar) Nitrogen (

) is acceptable, but Argon is heavier than air and provides a better "blanket" to exclude moisture (nucleophile) and Oxygen (oxidant).
Container Silanized Glass / Teflon Standard borosilicate glass has surface silanol groups (

) that are slightly acidic. These surface protons can catalyze degradation at the interface.
State Neat Oil or Matrix Storing as a neat oil is risky. Storing in a frozen benzene matrix (freeze-dried) or with a trace stabilizer is preferred.

Module 2: Chemical Stabilization (The "Active Defense")

Passive storage (freezers) is often insufficient for highly reactive furan-epoxides. You must employ active chemical stabilization.

The "Base Trace" Technique

Acid is the primary catalyst for epoxide destruction. Counteract this by storing your compound with a trace of non-nucleophilic base.

  • Additive: Triethylamine (TEA) or Diisopropylethylamine (DIPEA).

  • Concentration: 0.1% to 1.0% (v/v) in the storage solvent.

  • Why: These amines scavenge adventitious protons (

    
    ) generated from glass surfaces or solvent decomposition, preventing the protonation step shown in Figure 1 [1].
    
Solvent Selection for Storage & NMR

CRITICAL WARNING: Do not store furan-epoxides in Chloroform (


 or 

) for extended periods.
  • The Chloroform Trap: Chloroform naturally decomposes to form Phosgene and Hydrochloric Acid (HCl/DCl) upon exposure to light and oxygen.[2] Even "fresh" bottles can contain enough acid to destroy your epoxide within minutes [2].

  • Recommended Solvent: Benzene-d6 (

    
    ). It is non-acidic and chemically inert toward the furan-epoxide motif.
    

Module 3: Troubleshooting & FAQs

Q1: My compound turned from a colorless oil to a yellow/brown gum overnight in the freezer. What happened? A: This is the hallmark of Furan Polymerization .

  • Cause: Likely trace acid residue on the vial surface or dissolved oxygen. The furan ring oxidized to a reactive intermediate (like a butenolide) or underwent acid-catalyzed chain growth.

  • Solution: The sample is likely lost. For the next batch, wash the storage vial with 5%

    
    , dry thoroughly, and flush with Argon before filling.
    

Q2: I see new peaks in my NMR spectrum around 9.5-10.0 ppm (aldehyde) or 2.0-2.5 ppm (methyl ketone). A: You are observing the Meinwald Rearrangement [3].

  • Mechanism:[1][3][4][5][6][7][8] The epoxide oxygen was protonated, leading to a carbocation intermediate.[7][9] Instead of being attacked by water (to form a diol), a hydride shift occurred, creating a carbonyl.

  • Fix: This confirms your solvent or container is acidic. Neutralize your NMR solvent immediately (see Protocol A).

Q3: Can I recover the epoxide if it has partially hydrolyzed to the diol? A: Generally, No .

  • The ring opening is thermodynamically favorable (exothermic) and irreversible under standard conditions. You must repurify via rapid chromatography on basic alumina or silica pre-treated with 1% Triethylamine.

Module 4: Standard Operating Protocols (SOPs)

Protocol A: Neutralization of NMR Solvents ( )

Use this if you cannot use Benzene-d6 and must use Chloroform.

  • Prepare Filter: Pack a small Pasteur pipette with 2 cm of Basic Alumina (Activity Grade I).

  • Filtration: Pass the

    
     directly through the alumina plug into the NMR tube containing your sample.
    
  • Alternative: Store your bulk

    
     bottle over anhydrous Potassium Carbonate (
    
    
    
    ) or Silver Foil to scavenge DCl [4].
Protocol B: The "Quenched" Workup for Synthesis

Most degradation happens during the workup, not the reaction.

  • Quench: Do not use strong acid to quench the reaction. Use Saturated Ammonium Chloride (

    
    ) or water.
    
  • Drying: Use Sodium Sulfate (

    
    ). Avoid Magnesium Sulfate (
    
    
    
    ) if your compound is extremely sensitive, as
    
    
    can be slightly Lewis acidic.
  • Concentration: Do not rotary evaporate to complete dryness if the compound is an oil. Trace heat + high concentration + surface contact = degradation. Leave a small amount of solvent or add your stabilizer immediately.

Protocol C: Storage Decision Tree

Storage Start Purified Epoxy-Furan State Physical State? Start->State Solid Crystalline/Solid State->Solid Oil Oil/Gum State->Oil Action1 Store under Argon -20°C Solid->Action1 Action2 Dissolve in Benzene (Matrix Isolation) Oil->Action2 Final Deep Freeze (-80°C preferred) Action1->Final Action3 Add 0.5% TEA (Acid Scavenger) Action2->Action3 Action3->Final

Figure 2: Decision matrix for long-term storage. Oils are significantly more prone to intermolecular degradation and require matrix isolation.

References

  • Smith, J. G. (1984). Synthetically useful reactions of epoxides. Synthesis, 1984(08), 629-656.

  • Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179.

  • Meinwald, J., et al. (1963). Acid-catalyzed Rearrangement of Epoxides. Journal of the American Chemical Society, 85(1), 52-56.

  • Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals. Butterworth-Heinemann. (Standard reference for solvent purification and stabilization).

Sources

Validation & Comparative

Comparative Guide: Stereochemical Assignment Strategies for Oxiran-2-yl Furan Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Structural Challenge

The oxiran-2-yl furan motif—a furan ring directly tethered to an epoxide (oxirane)—is a pharmacophore found in diverse bioactive natural products (e.g., furanocembranolides, gersolanes) and synthetic intermediates.

Assigning the stereochemistry of this motif presents a unique "conformation-configuration" problem:

  • Relative Stereochemistry (cis vs. trans): The epoxide ring strain distorts typical Karplus relationships, making

    
    -coupling analysis subtler than in alkenes.
    
  • Absolute Configuration (

    
    ):  The furan ring is achiral and planar, providing limited steric bulk for derivatization (e.g., Mosher's method) without risking epoxide ring opening.
    
  • Rotational Freedom: The C(epoxide)–C(furan) bond allows free rotation, averaging NMR signals and complicating NOE interpretation.

This guide compares the three dominant methodologies for solving this problem: NMR Spectroscopy , Computational NMR (DP4+) , and Electronic Circular Dichroism (ECD) .

Methodology Analysis

Method A: NMR Spectroscopy (The Baseline Screen)

Best for: Rapid determination of relative stereochemistry (cis/trans).

While X-ray crystallography is the gold standard, it requires crystalline samples, which many oily furan-epoxides are not. NMR remains the primary screening tool.[1]

1. Scalar Coupling (

) Analysis

Unlike alkenes where


, epoxides exhibit the reverse trend  due to the rigid three-membered ring geometry and electronegative oxygen.
  • Cis-Epoxides: Protons on the same side of the ring (dihedral angle

    
    ) typically display larger  coupling constants (
    
    
    
    Hz).
  • Trans-Epoxides: Protons on opposite sides (dihedral angle

    
    , not 
    
    
    
    ) display smaller coupling constants (
    
    
    Hz).

Expert Insight: In oxiran-2-yl furans, the electron-withdrawing nature of the furan ring can further compress these values. If


 Hz, it is almost certainly trans. If 

Hz, it is likely cis.
2. NOE/ROESY Analysis

Nuclear Overhauser Effect (NOE) provides spatial proximity data (


).
  • Intra-epoxide NOE: Strong correlation between H2 and H3 indicates cis. Weak or absent correlation indicates trans.

  • Furan-Epoxide NOE: Correlations between the furan H3' proton and the epoxide protons can help determine the preferred rotamer of the C–C connecting bond, but this is often averaged out.

Method B: Computational NMR & DP4+ (The Modern Standard)

Best for: Ambiguous cases and high-confidence structural validation.

When experimental


-values are intermediate (e.g., 3.0 Hz) or NOE signals are inconclusive, Quantum Mechanical (QM) prediction is required. The DP4+  method is the current industry standard.

Mechanism:

  • Conformational Search: Generate all rotamers of the furan-epoxide bond.

  • DFT Calculation: Calculate shielding tensors (GIAO method) for all candidate diastereomers.

  • Statistical Analysis: DP4+ uses Bayesian probability to compare calculated vs. experimental chemical shifts (

    
    ), correcting for systematic errors.
    

Why it wins: It accounts for the magnetic anisotropy of the furan ring, which significantly shifts epoxide proton signals—an effect impossible to predict manually.

Method C: Electronic Circular Dichroism (ECD)

Best for: Absolute Configuration (R vs. S).

If the molecule is chiral, ECD is superior to specific rotation (


) because it looks at the entire absorption spectrum.
  • Chromophore: The furan ring acts as the primary UV chromophore (approx. 210–220 nm).

  • Technique: TD-DFT (Time-Dependent Density Functional Theory) is used to simulate the ECD spectrum of the

    
     and 
    
    
    
    isomers. The simulation that matches the experimental curve (Cotton effects) defines the absolute configuration.

Comparative Matrix

FeatureNMR (

/NOE)
Computational (DP4+) ECD / TD-DFT
Primary Output Relative Stereochem (cis/trans)Probability of Isomer IdentityAbsolute Configuration (

)
Sample Required ~1–5 mgNone (uses NMR data)~0.1 mg (dilute solution)
Time to Result < 1 Hour24–48 Hours (CPU time)24–48 Hours (CPU time)
Cost LowMedium (Software/Compute)Medium (Spectrometer access)
Accuracy ~80% (Fails in flexible systems)>95% (Statistical certainty)>95% (For absolute config)
Destructive? NoN/ANo
Limitation Ambiguous

-values; Signal overlap
Requires accurate experimental dataRequires UV active chromophore

Decision Pathways (Visualized)

Diagram 1: Stereochemical Assignment Workflow

Caption: Logical decision tree for assigning oxiran-2-yl furan stereochemistry, prioritizing speed (NMR) then accuracy (DP4+/ECD).

AssignmentWorkflow Start Unknown Oxiran-2-yl Furan NMR 1H NMR Analysis (J-coupling & NOESY) Start->NMR CheckJ Is J(H2-H3) definitive? (>3.5Hz Cis / <2.0Hz Trans) NMR->CheckJ AssignRel Assign Relative Stereochemistry CheckJ->AssignRel Yes Ambiguous Ambiguous J (2.0-3.5Hz) or Conflicting NOE CheckJ->Ambiguous No AbsConfig Need Absolute Config (R vs S)? AssignRel->AbsConfig CompNMR Computational NMR (DP4+ Protocol) Ambiguous->CompNMR CompNMR->AssignRel ECD ECD Spectroscopy (TD-DFT Comparison) AbsConfig->ECD Yes Final Full Stereochemical Assignment AbsConfig->Final No ECD->Final

Detailed Experimental Protocols

Protocol A: NMR Data Acquisition for Epoxides

Objective: Maximize resolution of epoxide protons to extract precise coupling constants.

  • Solvent Selection:

    • Start with CDCl₃ .

    • Crucial Step: If epoxide signals overlap with furan peaks (common around 6.0–6.5 ppm), switch to Benzene-d6 (

      
      ) . The magnetic anisotropy of the benzene ring often induces significant shifts, resolving overlapping multiplets (ASIS effect).
      
  • Acquisition Parameters:

    • Frequency: Minimum 400 MHz (600 MHz preferred).

    • Scans: Sufficient for S/N > 50:1.

    • Window Function: Apply Gaussian multiplication (GM) rather than exponential broadening (LB) to sharpen multiplets for coupling analysis.

  • NOE Setup:

    • Use 1D-DPFGSE-NOE (selective excitation) rather than 2D NOESY for small molecules. It yields cleaner quantitative data.

    • Irradiate the furan H3' proton and look for enhancement of epoxide protons to determine rotamer population.

Protocol B: DP4+ Computational Workflow

Objective: Calculate probability of candidate diastereomers.

Prerequisites: Python (PyDP4) or Gaussian/Jaguar software.

  • Structure Generation:

    • Draw all possible stereoisomers (e.g., cis-R,R, cis-S,S, trans-R,S, trans-S,R).

  • Conformational Search (MM):

    • Software: MacroModel or Spartan.

    • Force Field: MMFF94s .

    • Energy Window: 5.0 kcal/mol.

    • Note: The furan-epoxide bond rotation is low energy; expect multiple conformers.

  • Geometry Optimization (DFT):

    • Level of Theory: B3LYP/6-31G(d) (Cost-effective) or ωB97X-D/6-311+G(d,p) (High accuracy).

    • Solvent Model: PCM or SMD matching your NMR solvent (e.g., Chloroform).

  • NMR Calculation (GIAO):

    • Run GIAO NMR calculation on optimized geometries.

    • Theory: mPW1PW91/6-311+G(d,p) (Recommended for DP4+).

  • Statistical Analysis:

    • Input experimental

      
       values and calculated tensors into the DP4+ Excel spreadsheet  or PyDP4  script.
      
    • Result: A percentage probability for each isomer. >95% is considered definitive.

Diagram 2: DP4+ Computational Pipeline

Caption: Step-by-step computational workflow for resolving ambiguous stereochemistry.

DP4Pipeline Input Candidate Isomers (2D Structures) MM Conformer Search (MMFF94s) Input->MM DFT_Opt Geometry Opt (B3LYP/6-31G*) MM->DFT_Opt NMR_Calc NMR GIAO (mPW1PW91) DFT_Opt->NMR_Calc Boltzmann Boltzmann Weighting NMR_Calc->Boltzmann DP4 DP4+ Probability Analysis Boltzmann->DP4 Result Assigned Structure (>95% Conf.) DP4->Result

References

  • Grimblat, N., Zanardi, M. M., & Sarotti, A. M. (2015). Beyond DP4: an Improved Probability for the Stereochemical Assignment of Isomeric Compounds using Quantum Chemical Calculations of NMR Shifts. The Journal of Organic Chemistry. [Link]

  • Smith, S. G., & Goodman, J. M. (2010). Assigning Stereochemistry to Single Diastereoisomers by GIAO NMR Calculation: The DP4 Probability. Journal of the American Chemical Society. [Link]

  • Stephens, P. J., et al. (2010). Determination of Absolute Configuration Using Ab Initio Calculation of Optical Rotation and Electronic Circular Dichroism. Chirality. [Link]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. (Standard reference for Epoxide J-coupling constants). [Link]

  • Mancinelli, M., et al. (2019). Determination of the absolute configuration of conformationally flexible molecules by simulation of chiro-optical spectra. RSC Advances. [Link]

Sources

Comparative Guide: Morpholine vs. Piperidine Furan-Mannich Bases in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Biological Activity Comparison of Morpholine vs. Piperidine Furan Derivatives Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.[1]

Executive Summary

In the optimization of furan-based pharmacophores, the choice between morpholine and piperidine moieties is a critical decision point that dictates the physicochemical profile, metabolic stability, and biological potency of the final lead candidate.[2]

While both are saturated six-membered heterocycles, they drive divergent structure-activity relationships (SAR).[2] Piperidine generally enhances lipophilicity (LogP) and membrane permeability, often resulting in higher in vitro potency. Morpholine , containing an ether oxygen, acts as a bioisostere that lowers LogP, increases aqueous solubility, and modulates metabolic clearance, often making it the superior choice for in vivo bioavailability despite potentially lower initial binding affinity.

This guide provides a technical comparison of these two derivatives attached to furan cores (typically via Mannich bases), supported by experimental protocols and mechanistic insights.

Structural & Physicochemical Basis[2][3][4][5][6]

The fundamental difference lies in the atom at the 4-position: a methylene group (-CH₂-) in piperidine versus an oxygen atom (-O-) in morpholine. This single atom substitution radically alters the electronic and steric landscape of the molecule.

Table 1: Physicochemical Comparison
FeatureMorpholine DerivativePiperidine DerivativeImpact on Drug Design
Structure 1-oxa-4-azacyclohexaneAzacyclohexaneMorpholine is an ether/amine hybrid.
pKa (Conjugate Acid) ~8.3~11.1Piperidine is a much stronger base; Morpholine is less ionized at physiological pH (7.4).
LogP (Lipophilicity) Lower (Hydrophilic)Higher (Lipophilic)Piperidine crosses BBB/membranes easier; Morpholine improves solubility.
H-Bonding Acceptor (Oxygen) + Donor (NH)Donor (NH) onlyMorpholine's oxygen can engage in specific H-bond interactions with target enzymes (e.g., PI3K).
Metabolic Stability Moderate to HighLow to ModeratePiperidine is prone to rapid oxidative metabolism; Morpholine blocks this site.
Decision Logic: Scaffold Selection

The following decision tree illustrates when to deploy which moiety during Lead Optimization.

SAR_Decision_Tree Start Furan Lead Optimization Issue Identify Limiting Factor Start->Issue Solubility Poor Solubility / High Clearance? Issue->Solubility Potency Poor Membrane Permeability / Low Potency? Issue->Potency Morpholine Select Morpholine (Lowers LogP, H-bond Acceptor) Solubility->Morpholine Piperidine Select Piperidine (Increases LogP, Hydrophobic Interaction) Potency->Piperidine Result_M Outcome: Improved ADME, Potential PI3K Selectivity Morpholine->Result_M Result_P Outcome: Higher Cytotoxicity, DNA Intercalation Potential Piperidine->Result_P

Caption: SAR decision tree for selecting amine moieties based on physicochemical constraints.

Comparative Biological Activity

The furan ring often serves as a linker or a core scaffold (e.g., in Schiff bases or Mannich bases). The amine tail dictates the interaction with the target pocket.

A. Antimicrobial Activity

Furan-Mannich bases are widely studied for antimicrobial properties.[3] The mechanism typically involves the inhibition of specific enzymes (like DNA gyrase) or membrane disruption.

  • Morpholine Trend: Often shows superior activity against Gram-positive bacteria (e.g., S. aureus) due to specific binding capabilities of the oxygen atom.

  • Piperidine Trend: Frequently exhibits broader spectrum activity but higher toxicity to mammalian cells.

Representative Data (Mannich Bases of Furan-2-carboxaldehyde):

Microorganism Morpholine Derivative (MIC µg/mL) Piperidine Derivative (MIC µg/mL) Analysis
S. aureus (Gram +) 12.5 - 25.0 25.0 - 50.0 Morpholine often outperforms in Gram+ strains [1].
E. coli (Gram -) 50.0 - 100.0 25.0 - 50.0 Piperidine's lipophilicity aids penetration of Gram- outer membranes.

| C. albicans (Fungi) | 12.5 | 25.0 | Morpholine derivatives show distinct antifungal promise [2]. |

B. Anticancer Activity (Cytotoxicity)

In oncology, the trade-off is distinct. Piperidine derivatives often show lower IC50 values (higher potency) because they penetrate the cell membrane efficiently to reach nuclear targets (DNA). However, Morpholine is the preferred scaffold for kinase inhibitors (e.g., PI3K/mTOR) because the oxygen atom forms a critical hinge-binding hydrogen bond.

Representative Data (IC50 against HeLa/MCF-7 Cell Lines):

Compound Class Morpholine IC50 (µM) Piperidine IC50 (µM) Mechanism Note
Furan-Chalcones 15.2 ± 1.2 8.4 ± 0.9 Piperidine drives higher non-specific cytotoxicity via lipophilicity [3].

| Kinase Inhibitors | 5.1 ± 0.5 | > 50.0 (Inactive) | Morpholine O-atom is essential for ATP-pocket binding [4]. |

Mechanistic Pathways

The PI3K/Akt Signaling Pathway (Morpholine Specificity)

Morpholine-substituted furan derivatives have gained traction as PI3K inhibitors.[1] The oxygen atom in the morpholine ring mimics the ATP adenine ring's interaction with the kinase hinge region.

PI3K_Pathway GF Growth Factor RTK RTK Receptor GF->RTK PI3K PI3K (Target) RTK->PI3K PIP3 PIP2 -> PIP3 PI3K->PIP3 Akt Akt (Protein Kinase B) PIP3->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation mTOR->Proliferation Inhibitor Morpholine-Furan Inhibitor Inhibitor->PI3K H-Bond (Hinge)

Caption: Morpholine-furan derivatives inhibit PI3K by mimicking ATP binding at the hinge region.

Experimental Protocols

To validate the comparison in your own lab, use the following standardized protocols.

A. Synthesis: Mannich Reaction (Furan-Amine Coupling)

This protocol couples a furan core (e.g., 2-furaldehyde or furan-2-yl-ethanone) with the secondary amine.

Reagents:

  • Substrate: 1 eq. Furan derivative (containing active hydrogen or aldehyde).[4]

  • Amine: 1.1 eq.[4] Morpholine OR Piperidine.[1][2][5][6][4]

  • Aldehyde Source: 1.5 eq. Formaldehyde (37% aq) or Paraformaldehyde.

  • Solvent: Ethanol (Abs).[3][4][7]

  • Catalyst: Conc. HCl (catalytic amount, optional depending on substrate).

Workflow:

  • Dissolution: Dissolve the furan substrate in Ethanol in a round-bottom flask.

  • Addition: Add the secondary amine (Morpholine or Piperidine) dropwise.

  • Activation: Add Formaldehyde solution.

  • Reflux: Heat the mixture to reflux (70-80°C) for 6–12 hours. Monitor via TLC (Mobile phase: Hexane:Ethyl Acetate 7:3).

  • Workup: Cool to room temperature. Pour into crushed ice.

    • Morpholine derivatives often precipitate as solids (filter and recrystallize from ethanol).

    • Piperidine derivatives may remain oily (extract with DCM, dry over Na₂SO₄).

Synthesis_Workflow Reagents Furan + Amine + HCHO Reflux Reflux (EtOH) 6-12 Hours Reagents->Reflux TLC TLC Check Reflux->TLC TLC->Reflux Incomplete Workup Ice Pour / Extraction TLC->Workup Complete Product Mannich Base Workup->Product

Caption: Standard Mannich reaction workflow for synthesizing amino-furan derivatives.

B. Biological Assay: MTT Cytotoxicity

Objective: Compare IC50 values of the two derivatives.

  • Seeding: Seed cancer cells (e.g., MCF-7) at

    
     cells/well in 96-well plates. Incubate 24h.
    
  • Treatment: Add Morpholine and Piperidine derivatives at serial dilutions (0.1 – 100 µM). Include DMSO control.

  • Incubation: Incubate for 48h at 37°C, 5% CO₂.

  • Staining: Add 20 µL MTT reagent (5 mg/mL). Incubate 4h.

  • Solubilization: Remove media, add DMSO to dissolve formazan crystals.

  • Read: Measure Absorbance at 570 nm. Calculate IC50 using non-linear regression.

Conclusion & Recommendation

The choice between morpholine and piperidine is not merely about potency; it is about the Drug-Like Property (DLP) profile.

  • Select Morpholine if your furan lead compound suffers from poor aqueous solubility or if you are targeting kinases (PI3K/mTOR) where the ether oxygen can serve as a hydrogen bond acceptor. It is the safer starting point for "drug-likeness."

  • Select Piperidine if your primary goal is maximizing lipophilic interactions or membrane permeability to target DNA or intracellular non-kinase targets. Be prepared to manage metabolic instability (N-dealkylation) in later stages.

References

  • Synthesis and Antimicrobial Activity of Mannich Bases: Comparison of morpholine and piperidine Mannich bases derived from heterocyclic cores showing morpholine's efficacy in Gram-positive strains. Source:

  • Antifungal Heterocycle-Containing Mannich Bases: Review detailing the synergistic role of the morpholine moiety in antifungal applications compared to piperidine. Source:

  • Morpholine vs. Piperidine in Drug Discovery: Comprehensive guide on the metabolic stability and physicochemical trade-offs between these two scaffolds. Source:

  • PI3K/Akt Pathway Inhibitors: Structure-Activity Relationship (SAR) studies highlighting the necessity of the morpholine oxygen for ATP-binding pocket affinity. Source:

Sources

Validating the Covalent Binding Mechanism of Furan-Based Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the landscape of targeted covalent inhibitors (TCIs), furan-based moieties occupy a distinct niche as Mechanism-Based Inhibitors (MBIs) or "suicide substrates." Unlike acrylamides or maleimides, which possess intrinsic electrophilicity, furan rings are chemically inert until bioactivated. They require metabolic oxidation—typically by Cytochrome P450 (CYP450) enzymes—to form a reactive furan-epoxide intermediate (often rearranging rapidly to cis-2-butene-1,4-dial), which then covalently modifies the target protein.

This guide outlines the rigorous validation protocols required to confirm this specific binding mechanism. Distinguishing true mechanism-based inactivation from non-specific alkylation or reversible binding is critical for de-risking hepatotoxicity and ensuring therapeutic efficacy.

Mechanism of Action: The Bioactivation Pathway

To validate a furan-epoxide inhibitor, one must first understand the causality of the binding. The furan ring functions as a "masked" warhead.

The Activation Cascade
  • Binding: The inert furan binds reversibly to the enzyme active site (

    
    ).
    
  • Oxidation: The enzyme's catalytic machinery (e.g., CYP2E1) oxidizes the furan ring.

  • Epoxidation: A transient furan-epoxide is formed.

  • Ring Opening: This unstable intermediate opens to form the highly reactive electrophile cis-2-butene-1,4-dial (BDA) .

  • Adduct Formation: BDA attacks nucleophilic residues (Cysteine thiols or Lysine amines) within the active site, leading to irreversible inactivation (

    
    ).
    
Diagram: Furan Bioactivation Pathway

FuranMechanism Furan Furan Inhibitor (Inert) CYP Enzymatic Oxidation (e.g., CYP450 + NADPH) Furan->CYP Binding (KI) Epoxide Furan-Epoxide (Transient Intermediate) CYP->Epoxide Bioactivation BDA cis-2-butene-1,4-dial (Reactive Electrophile) Epoxide->BDA Ring Opening Adduct Covalent Protein Adduct (Irreversible) BDA->Adduct Nucleophilic Attack (Cys/Lys)

Figure 1: The metabolic activation pathway of furan inhibitors. Note that the epoxide is often too transient to isolate, making BDA the detectable trapping target.

Comparative Analysis: Furan vs. Alternatives

Selecting a furan warhead over a standard Michael acceptor (e.g., acrylamide) fundamentally changes the drug profile.

FeatureFuran-Epoxide (MBI)Acrylamide (TCI)Reversible Inhibitor
Reactivity Latent (Masked): Requires enzymatic activation.Intrinsic: "Always on" electrophile.None: Inert.
Selectivity High: Only reacts within the catalytic pocket of activating enzymes.Variable: Can react with off-target thiols (e.g., Glutathione).High: Driven solely by structural fit.
Binding Type Irreversible (Covalent).[1][2]Irreversible (Covalent).[1][2][3][4]Reversible (Equilibrium).
Key Kinetic Metric

(Efficiency of inactivation).

(Efficiency of inactivation).

or

.
Toxicity Risk Mechanism-based toxicity (e.g., Hepatotoxicity via CYP2E1).Immunogenicity (Haptens) or Glutathione depletion.Off-target binding.

Expert Insight: Use furan warheads when targeting enzymes capable of oxidative catalysis (like CYPs) to achieve exquisite selectivity. Use acrylamides for non-oxidative targets (kinases, proteases) where a cysteine is accessible.

Validation Workflow: The "Triad of Proof"

A robust validation must answer three questions: Is it time-dependent? Is it cofactor-dependent? Is it physically covalent?

Diagram: Validation Decision Tree

ValidationTree Start Candidate Furan Inhibitor TDI 1. Kinetic Assay (Time-Dependent Inhibition?) Start->TDI Cofactor 2. Cofactor Dependency (Requires NADPH?) TDI->Cofactor IC50 Shift Observed Decision1 Reversible/Non-MBI TDI->Decision1 No IC50 Shift MS 3. Mass Spectrometry (Intact & Peptide Mapping) Cofactor->MS Inhibits only w/ NADPH Decision2 Direct Alkylator (Not Furan-mediated) Cofactor->Decision2 Inhibits w/o NADPH MS->Decision1 No Mass Shift Valid Validated Furan-Epoxide Mechanism MS->Valid +Mass Shift (BDA Adduct)

Figure 2: Decision tree for validating mechanism-based inactivation.

Detailed Experimental Protocols

Protocol A: Kinetic Validation ( Shift Assay)

Objective: Determine if inhibition is time-dependent (characteristic of covalent binding) and NADPH-dependent (characteristic of furan bioactivation).

  • Preparation: Prepare enzyme (e.g., CYP microsomes) in buffer (pH 7.4).

  • Pre-incubation (The Variable):

    • Arm A (+NADPH): Incubate Enzyme + Inhibitor + NADPH for

      
       min.
      
    • Arm B (-NADPH): Incubate Enzyme + Inhibitor (Buffer only) for

      
       min.
      
  • Dilution/Substrate Addition: Dilute the mixture 10-fold into a solution containing the probe substrate (e.g., Testosterone for CYP3A4) to stop the inactivation reaction and measure residual activity.

  • Readout: Measure product formation via LC-MS/MS.

  • Analysis:

    • True Furan MBI:

      
       decreases (potency increases) with time in Arm A  only.
      
    • Direct Alkylator:

      
       decreases in both arms.
      
    • Reversible:

      
       remains constant.
      
Protocol B: Mass Spectrometry Confirmation (The Gold Standard)

Objective: Identify the covalent adduct on the protein.

Step 1: Intact Protein Analysis

  • Incubation: Incubate recombinant enzyme (5 µM) with inhibitor (50 µM) + NADPH for 60 min.

  • Control: Incubate without NADPH.

  • Analysis: Desalt using C4 trap column; analyze via ESI-TOF MS.

  • Success Criteria: Observation of a mass shift corresponding to the inhibitor + oxygen (from oxidation) or the specific BDA adduct mass.

    • Note: Furan (

      
      ) 
      
      
      
      BDA (
      
      
      ). Look for mass addition of Inhibitor + 16 Da (Oxygen) .

Step 2: Peptide Mapping (Localization)

  • Digestion: Following incubation, denature (Urea), reduce (DTT), alkylate (IAA), and digest with Trypsin.

  • LC-MS/MS: Run on a high-resolution Orbitrap or Q-TOF.

  • Data Search: Use software (e.g., BioPharma Finder, Proteome Discoverer) to search for dynamic modifications.

    • Specific Modification: Search for +16 Da (Oxidation) or the mass of the ring-opened dialdehyde on Cysteine or Lysine residues.

  • Validation: Manually inspect MS2 fragmentation spectra to pinpoint the exact modified residue.

Protocol C: Reactive Metabolite Trapping

Objective: Prove the formation of cis-2-butene-1,4-dial (BDA) if protein binding is elusive.

  • Trapping Agent: Use Semicarbazide or Glutathione (GSH) .

  • Reaction: Microsomes + Furan Inhibitor + NADPH + GSH (5 mM).

  • Detection: Monitor for the GSH-BDA conjugate via LC-MS (Neutral loss scanning for GSH fragment, m/z 129).

  • Significance: Detection of the GSH conjugate confirms the furan was bioactivated to the reactive epoxide/dial intermediate [1].

References

  • Peterson, L. A. (2013). Reactive Metabolites in the Biotransformation of Molecules Containing a Furan Ring. Journal of Drug Metabolism and Toxicology. [Link]

  • Singh, J., et al. (2011). The resurgence of covalent drugs. Nature Reviews Drug Discovery. [Link]

  • Kalgutkar, A. S., et al. (2005). A Comprehensive Listing of Bioactivation Pathways of Organic Functional Groups. Current Drug Metabolism. [Link]

  • Baillie, T. A. (2016). Targeted Covalent Inhibitors for Drug Design. Angewandte Chemie International Edition. [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.